Product packaging for d-threo-PDMP(Cat. No.:CAS No. 139889-62-6)

d-threo-PDMP

Cat. No.: B125479
CAS No.: 139889-62-6
M. Wt: 427 g/mol
InChI Key: HVJHJOYQTSEKPK-BLDCTAJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-D-threo-PDMP is a ceramide analog and is one of the four possible stereoisomers of PDMP. (+)-D-threo-PDMP is an inhibitor of glucosylceramide synthase. It inhibits glucosylceramide synthase by 50% when used at a concentration of 5 μM in an enzyme assay. (+)-D-threo-PDMP is the active component of racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of glucosylceramide synthase and lactosylceramide in B16 melanoma cells when used at a concentration of 25 µM and inhibits cell binding to laminin and collagen when used at concentrations of 10 and 25 µM. It also inhibits β-1,4-galactosyltransferase 6 (B4GALT6) and prevents lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. (+)-D-threo-PDMP inhibits ganglioside biosynthesis, reduces long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impairs learning in the four-pellet taking test in mice.>(+)-D-threo-PDMP is a glucosylceramide (GlyCer) synthetase inhibitor with an IC50 value of 5 µM in vitro. The (+)-D-threo (1R,2R) isomer is the active inhibitory component of the racemic DL-threo-PDMP. In vitro, (+)-D-threo-PDMP inhibits the synthesis of GlyCer and lactosylceramide in B16 melanoma cells and inhibits cell binding to laminin and collagen with IC50 values of 10-25 µM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39ClN2O3 B125479 d-threo-PDMP CAS No. 139889-62-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of D-threo-PDMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a widely utilized synthetic ceramide analog that serves as a potent and specific inhibitor of glucosylceramide synthase (GCS). This enzyme catalyzes the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). By competitively inhibiting GCS, this compound effectively depletes cellular levels of glucosylceramide and downstream GSLs, such as gangliosides and globosides. This targeted disruption of GSL metabolism has made this compound an invaluable tool for elucidating the multifaceted roles of these lipids in cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. Beyond its primary mechanism, emerging evidence suggests that this compound may exert off-target effects, including the modulation of cholesterol homeostasis and the inactivation of the mTOR signaling pathway. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Primary Mechanism of Action: Inhibition of Glucosylceramide Synthase

The principal mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase (UGCG), commonly known as glucosylceramide synthase (GCS).[1] GCS is the enzyme responsible for the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for the synthesis of a vast array of GSLs.[1] The inhibitory action of this compound is stereospecific, with the D-threo isomer being the active enantiomer.[1]

Quantitative Inhibition Data

The inhibitory potency of this compound on GCS has been quantified in various studies. The following table summarizes key inhibitory parameters.

ParameterValueCell/SystemReference
IC50 5 µMIn vitro enzyme assay[1]
Ki 0.7 µMIn vitro enzyme assay[1]
Effective Concentration 5-40 µMVarious cell culture models[2][3]
GM3 Reduction 40 µM D-PDMP reduced GM3 to 22.3% of controlHepG2 cells[4]
GM3 Reduction 1 µM D-EtDO-P4 (analog) reduced GM3 to 18.1% of controlHepG2 cells[4]
Downstream Effects of GCS Inhibition

The inhibition of GCS by this compound leads to a cascade of downstream effects, primarily the depletion of GlcCer and its derivatives. This has profound implications for cellular function, as GSLs are integral components of the plasma membrane and are involved in modulating the activity of membrane receptors and signaling proteins.

  • Reduction of Glycosphingolipids: Treatment with this compound leads to a dose-dependent decrease in the cellular content of various GSLs, including GM3 and GD3.[2][3]

  • Accumulation of Ceramide: As the conversion of ceramide to GlcCer is blocked, an accumulation of ceramide can occur.[2][3] Ceramide itself is a bioactive lipid involved in signaling pathways that regulate apoptosis, cell growth, and senescence.[5]

  • Alteration of Membrane Microdomains: GSLs are key components of lipid rafts, specialized membrane microdomains that organize signaling complexes. Depletion of GSLs can disrupt the integrity and function of these rafts, thereby affecting signal transduction.

Secondary and Off-Target Mechanisms

While GCS inhibition is the primary mechanism of this compound, several studies have reported other cellular effects that may be independent of GSL depletion.

Modulation of Cholesterol Homeostasis

This compound has been shown to alter cellular cholesterol homeostasis. It can inhibit the degradation of low-density lipoprotein (LDL) and lead to the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes.[6] This effect appears to be independent of GCS inhibition, as the L-threo isomer, which does not inhibit GCS, produces similar effects.[6]

Inactivation of mTOR Signaling

Recent evidence has linked this compound to the inactivation of the mechanistic target of rapamycin (mTOR) signaling pathway.[5] This effect is characterized by the dissociation of mTOR from the lysosomal surface, a critical step for its activation.[5] The subsequent inactivation of mTOR leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

Glycosphingolipid Biosynthesis Pathway and Inhibition by this compound

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer GlcCer GCS->GlcCer UDP Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide + Galactose Complex_GSLs Complex GSLs (Gangliosides, Globosides) Lactosylceramide->Complex_GSLs + other sugars PDMP This compound PDMP->GCS

Caption: Inhibition of Glucosylceramide Synthase by this compound.

This compound-Induced mTOR Inactivation Pathway

mTOR_Inactivation PDMP This compound GCS_inhibition GCS Inhibition PDMP->GCS_inhibition Lysosomal_Lipid_Accumulation Lysosomal Lipid Accumulation GCS_inhibition->Lysosomal_Lipid_Accumulation mTORC1_Lysosome mTORC1 Lysosome Lysosomal_Lipid_Accumulation->mTORC1_Lysosome Dissociation mTORC1_Cytosol mTORC1 (inactive) Cytosol mTORC1_Lysosome->mTORC1_Cytosol TFEB_P Phosphorylated TFEB (Cytosolic) mTORC1_Cytosol->TFEB_P Inhibition of phosphorylation TFEB TFEB TFEB_P->TFEB Nucleus Nucleus TFEB->Nucleus Gene_Expression Lysosomal Biogenesis & Autophagy Genes TFEB->Gene_Expression Nuclear Translocation & Activation

Caption: Proposed pathway of mTOR inactivation by this compound.

Overview of Insulin Receptor Signaling Pathway

Insulin_Signaling cluster_membrane Plasma Membrane Insulin Insulin Insulin_Receptor Insulin Receptor (Inactive) Insulin->Insulin_Receptor Active_IR Insulin Receptor (Active) Insulin_Receptor->Active_IR Binding & Autophosphorylation IRS IRS Proteins Active_IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Grb2_Sos Grb2/SOS IRS->Grb2_Sos PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Akt->Metabolic_Effects Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK Gene_Expression Gene Expression & Cell Growth Raf_MEK_ERK->Gene_Expression

Caption: Canonical insulin receptor signaling pathway.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells at a density of 5 x 10^6 cells per 15-cm diameter culture dish.

  • Cell Adherence: Allow cells to adhere and grow overnight in standard culture medium.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in sterile water to a stock concentration of 4 mM. Warming at 40°C with sonication may be required for complete dissolution.

    • Filter the stock solution through a 0.22 µm membrane filter.

    • Store the stock solution at 4°C for up to one month.

  • Treatment:

    • On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically 5-40 µM, depending on the cell type and experimental goals).

    • Include a vehicle control (water) in parallel.

  • Incubation: Culture the cells for the desired period (e.g., 1-6 days).

  • Harvesting: Wash the cells with phosphate-buffered saline (PBS) and harvest by scraping or trypsinization for downstream analysis.

Glucosylceramide Synthase (GCS) Activity Assay (Radiolabeled)

This protocol is adapted from methodologies utilizing radiolabeled substrates.

  • Enzyme Source Preparation:

    • Prepare a cell or tissue homogenate in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.

    • Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).

  • Reaction Mixture Preparation (per reaction):

    • Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

    • Detergent (e.g., 0.2% (w/v) Triton X-100)

    • Cofactors (e.g., 5 mM MgCl2, 5 mM MnCl2)

    • Ceramide substrate (e.g., 50 µM C6-NBD-ceramide or other suitable ceramide analog)

    • [14C]UDP-glucose (e.g., 0.5 µCi, with a final concentration of 10 µM)

    • This compound or vehicle control at various concentrations for inhibition studies.

  • Enzyme Reaction:

    • Add the enzyme source (e.g., 50-100 µg of protein) to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

  • Analysis:

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipids in a small volume of chloroform/methanol.

    • Spot the samples onto a Thin Layer Chromatography (TLC) plate.

    • Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

    • Visualize the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

    • Quantify the radioactivity in the glucosylceramide spot to determine enzyme activity.

Analysis of Glycosphingolipids by Thin Layer Chromatography (TLC)
  • Lipid Extraction:

    • Extract total lipids from cell pellets using a sequential extraction with chloroform/methanol (2:1, v/v) followed by chloroform/methanol (1:1, v/v).

    • Combine the extracts and dry them under nitrogen.

  • Saponification (Optional, for removal of glycerophospholipids):

    • Treat the dried lipid extract with a mild alkaline solution (e.g., 0.1 M NaOH in methanol) at 37°C for 2 hours.

    • Neutralize the reaction with an acid (e.g., 1N HCl).

  • Desalting:

    • Resuspend the lipid extract in a suitable solvent mixture and apply it to a Sep-Pak C18 cartridge.

    • Wash the cartridge with water to remove salts.

    • Elute the neutral GSLs with methanol and chloroform/methanol mixtures.

  • TLC Analysis:

    • Dissolve the purified GSL fraction in a small volume of chloroform/methanol.

    • Spot the samples onto a pre-coated silica gel TLC plate.

    • Develop the plate in a TLC chamber saturated with a suitable solvent system (e.g., chloroform/methanol/0.2% CaCl2 in water, 60:35:8, v/v/v).

    • Dry the plate thoroughly.

  • Visualization:

    • Spray the plate with a visualization reagent (e.g., orcinol-sulfuric acid for neutral GSLs or resorcinol-HCl for gangliosides).

    • Heat the plate at 100-120°C until the spots appear.

    • Identify the GSLs by comparing their migration with known standards.

    • Quantify the spots using densitometry.

Conclusion

This compound is a cornerstone pharmacological tool for the study of glycosphingolipid biology. Its primary mechanism of action, the potent and specific inhibition of glucosylceramide synthase, provides a robust method for depleting cellular GSLs and investigating their diverse functions. The growing body of evidence for secondary mechanisms, such as the modulation of cholesterol homeostasis and mTOR signaling, highlights the complex cellular responses to this inhibitor and opens new avenues for research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to better understand its intricate effects on cellular physiology.

References

The Multifaceted Functions of D-threo-PDMP: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions, Mechanisms, and Experimental Analysis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP).

Abstract

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a potent and widely utilized small molecule inhibitor of glucosylceramide synthase (GCS). As the initial and rate-limiting enzyme in the biosynthesis of most glycosphingolipids (GSLs), GCS represents a critical node in cellular lipid metabolism. By competitively inhibiting GCS, this compound effectively depletes cellular GSLs while simultaneously inducing the accumulation of its substrate, ceramide. This dual action triggers a cascade of downstream cellular events, making this compound an invaluable tool for elucidating the complex biological roles of GSLs and ceramides. This technical guide provides a comprehensive overview of the functions of this compound, detailed experimental protocols for its study, and a summary of its quantitative effects on various cellular processes.

Core Mechanism of Action

The primary and most well-established function of this compound is the inhibition of glucosylceramide synthase (GCS, UDP-glucose:N-acylsphingosine D-glucosyltransferase).[1] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, the first step in the synthesis of glucosylceramide-based glycosphingolipids. This compound, a structural analog of ceramide, acts as a competitive inhibitor of this enzyme.[2]

This inhibition leads to two major consequences:

  • Depletion of Glycosphingolipids (GSLs): By blocking the initial step of their synthesis, this compound leads to a significant reduction in the cellular levels of various GSLs, including gangliosides like GM3 and GD3.[1]

  • Accumulation of Ceramide: The blockage of GCS results in the accumulation of its substrate, ceramide, a bioactive lipid known to be involved in various signaling pathways, including apoptosis, cell cycle arrest, and autophagy.[1][3]

It is this dual effect—GSL depletion and ceramide accumulation—that underlies the diverse biological activities of this compound.

Key Cellular Functions and Therapeutic Potential

The modulation of GSL and ceramide levels by this compound impacts a wide array of cellular processes, highlighting the critical roles of these lipids in health and disease.

Neuronal Function and Development

This compound has been shown to inhibit neurite outgrowth and reduce the complexity of axonal branching.[1] This effect is attributed to the depletion of gangliosides, which are crucial for neuronal development and signaling. Additionally, this compound can significantly reduce the frequency of synchronous Ca2+ oscillations in cortical neurons, suggesting a role in modulating neuronal network activity.[4]

Cancer Biology

In the context of cancer, this compound exhibits multifaceted effects:

  • Inhibition of Cell Adhesion and Proliferation: By reducing the expression of cell surface GSLs like GM3, this compound can decrease the adhesion of melanoma cells to the extracellular matrix.[1] It can also stimulate the proliferation of certain cell types, such as glomerular mesangial cells.[4]

  • Induction of Apoptosis and Autophagy: The accumulation of ceramide induced by this compound can trigger apoptosis (programmed cell death) and autophagy in cancer cells.[3] In some instances, this can lead to caspase-independent apoptosis.[3]

  • Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, a condition that can lead to autophagy and apoptosis.[3]

Signal Transduction

This compound influences several key signaling pathways:

  • mTOR Signaling: this compound treatment can lead to the inactivation of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism.[5] This effect is linked to the accumulation of lipids within the lysosome.

  • Akt Signaling: The depletion of GSLs by this compound can modulate the phosphorylation and activation of the protein kinase Akt, a critical node in cell survival and metabolism pathways. The specific effect on Akt phosphorylation can be cell-type dependent.

  • Insulin Receptor Signaling: By altering the lipid composition of the plasma membrane, this compound can impact the autophosphorylation of the insulin receptor, a key event in insulin signaling.

Lysosomal Function and Lipid Homeostasis

Beyond its direct effects on GCS, this compound has been shown to induce the accumulation of various lipids, including sphingolipids and cholesterol, within lysosomes.[5] This can lead to alterations in cellular cholesterol homeostasis and lysosomal function.

Therapeutic Potential

The diverse biological activities of this compound have led to its investigation as a potential therapeutic agent for a range of conditions, including:

  • Gaucher Disease: A lysosomal storage disorder characterized by the accumulation of glucosylceramide.

  • Cancer: By promoting apoptosis and inhibiting cell adhesion and proliferation.

  • Atherosclerosis, Cardiac Hypertrophy, and Skin Inflammation: Through its modulation of lipid metabolism and inflammatory signaling.

Quantitative Data

The following tables summarize the quantitative effects of this compound across various experimental systems.

ParameterCell Line/SystemConcentration/DoseEffectReference
Glucosylceramide Synthase (GCS) Inhibition Enzyme Assay5 µM50% inhibition (IC50)[2]
Neurite Growth Inhibition Rat Explants5-20 µM (2 days)Dose-dependent inhibition[1]
Cell Adhesion Inhibition B16 Melanoma Cells10-15 µM (20 hours)Inhibition of adhesion[1]
Stimulation of Proliferation Glomerular Mesangial Cells20 µM (24 hours)Significant stimulation[1]
Reduction of Ca2+ Oscillations Cortical Neurons5-40 µM (8 days)Significant reduction[4]
Induction of Ceramide Accumulation HeLa Cells20 µMIncreased ceramide levels[5]
mTOR Inactivation HeLa Cells20 µM (4-22 hours)Increased co-localization with LAMP1[5]
Induction of Lysosomal Lipid Accumulation HeLa Cells20 µM (6-22 hours)Increased cholesterol and LBPA levels[5]
In Vivo Memory Impairment Ischemic Rats40 mg/kg (i.p., twice daily for 6 days)Increased errors in radial arm maze[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Glucosylceramide Synthase (GCS) Activity Assay (Fluorescence HPLC-based)

This protocol is adapted from a method for analyzing in vivo GCS activity using a fluorescent ceramide analog.[6][7]

Materials:

  • N-[6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine (NBD C6-ceramide)

  • Cell lysates or tissue homogenates

  • HPLC system with a fluorescence detector (λex = 470 nm, λem = 530 nm)

  • Normal phase silica column (e.g., ZORBAX Rx-SIL, 5 µm, 4.6 x 250 mm)

  • Solvent A: Chloroform/Methanol/Acetic Acid (97:3:0.2, v/v/v)

  • Solvent B: Chloroform/Methanol/Water/Acetic Acid (55:40:5:0.2, v/v/v/v)

  • BCA Protein Assay Kit

Procedure:

  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable lysis buffer (e.g., NP40 lysis buffer). Determine the protein concentration of the extracts using the BCA protein assay.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a defined amount of protein extract (e.g., 50-100 µg).

    • Add the NBD C6-ceramide substrate. The final concentration will need to be optimized but can be in the range of 10-50 µM.

    • Add UDP-glucose (e.g., 1 mM final concentration).

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding chloroform/methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).

    • Inject the sample onto the HPLC system.

    • Use a linear gradient to separate the NBD C6-glucosylceramide product from the NBD C6-ceramide substrate. A typical gradient might be 100% Solvent A to 100% Solvent B over 15-20 minutes.

    • Quantify the amount of NBD C6-glucosylceramide produced by integrating the peak area and comparing it to a standard curve of the fluorescent product.

    • Express GCS activity as pmol of product formed per mg of protein per hour.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.[8][9][10][11]

Materials:

  • Cells of interest

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the appropriate wells. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to dissolve the formazan crystals. Alternatively, place the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of blank wells (medium and MTT only) from the absorbance of the sample wells.

  • Data Analysis:

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V Staining by Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometric analysis.[12][13][14][15]

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency and treat with this compound at various concentrations for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the gates.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Autophagy Assay (LC3 Western Blot)

This protocol details the analysis of autophagy by monitoring the conversion of LC3-I to LC3-II via Western blotting.[16][17][18][19]

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (untreated cells). To assess autophagic flux, a parallel set of samples should be treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of the this compound treatment.

    • Lyse the cells in lysis buffer on ice.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE using a high-percentage acrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II using densitometry software.

    • The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is often used as an indicator of autophagosome formation.

    • An increase in the LC3-II/loading control ratio in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships affected by this compound.

D_threo_PDMP_Mechanism PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Ceramide Ceramide Ceramide->GCS Cellular_Effects_Ceramide Induction of: - Apoptosis - Autophagy - ER Stress - mTOR Inactivation Ceramide->Cellular_Effects_Ceramide Leads to UDP_Glucose UDP-Glucose UDP_Glucose->GCS GSLs Glycosphingolipids (e.g., GM3, GD3) Glucosylceramide->GSLs Cellular_Effects_GSL Modulation of: - Neurite Outgrowth - Cell Adhesion - Insulin Receptor Signaling GSLs->Cellular_Effects_GSL Leads to

Core mechanism of this compound action.

D_threo_PDMP_Signaling PDMP This compound GCS GCS PDMP->GCS Inhibits Ceramide Ceramide (Accumulation) GCS->Ceramide Increases GSLs GSLs (Depletion) GCS->GSLs Decreases mTOR mTOR Signaling Ceramide->mTOR Inhibits Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces Akt Akt Signaling GSLs->Akt Modulates Insulin_Signaling Insulin Receptor Signaling GSLs->Insulin_Signaling Modulates mTOR->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Regulates Akt->Cell_Growth Promotes

Impact of this compound on key signaling pathways.

Experimental_Workflow start Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis autophagy Autophagy Assay (e.g., LC3 Western Blot) treatment->autophagy signaling Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-mTOR) treatment->signaling lipidomics Lipid Analysis (e.g., HPLC, Mass Spec) treatment->lipidomics data Data Analysis and Interpretation viability->data apoptosis->data autophagy->data signaling->data lipidomics->data

General experimental workflow for studying this compound.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of the multifaceted roles of glycosphingolipids and ceramides in cellular physiology and pathology. Its ability to concurrently deplete GSLs and elevate ceramide levels provides a unique experimental paradigm to investigate the intricate interplay between these two classes of bioactive lipids. For researchers, scientists, and drug development professionals, a thorough understanding of the functions and mechanisms of this compound is essential for its effective application in dissecting complex biological processes and for exploring its therapeutic potential in a variety of human diseases. The experimental protocols and quantitative data presented in this guide offer a solid foundation for the design and interpretation of studies utilizing this important chemical probe.

References

The Dual-Edged Sword: A Technical Guide to D-threo-PDMP's Impact on Ceramide Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted effects of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP), a potent inhibitor of glucosylceramide synthase (GCS), on cellular ceramide levels. By blocking the initial step in the synthesis of most glycosphingolipids, this compound serves as a critical tool for investigating the roles of these complex lipids in cellular function and disease. However, its effects extend beyond simple GCS inhibition, leading to a significant accumulation of ceramide and triggering a cascade of downstream cellular events. This guide provides a comprehensive overview of the mechanisms of action, quantitative effects, experimental methodologies, and key signaling pathways modulated by this compound-induced ceramide accumulation.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound is a structural analog of ceramide that acts as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2][3] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), which is the foundational precursor for the synthesis of the majority of glycosphingolipids (GSLs), including gangliosides, globosides, and lacto-series GSLs.[3]

The inhibitory action of this compound is stereospecific; only the D-threo isomer effectively inhibits GCS, whereas the L-threo enantiomer can, in some instances, have the opposite effect, stimulating the synthesis of certain GSLs.[2][3] By competitively inhibiting GCS, this compound effectively halts the downstream production of GSLs.[1][2] This blockade leads to a substrate buildup, resulting in the intracellular accumulation of ceramide.[4][5][6]

Quantitative Effects of this compound on Ceramide and Glycosphingolipid Levels

The application of this compound to cultured cells results in a dose-dependent decrease in GSLs and a corresponding increase in ceramide. The specific concentrations and the magnitude of the effect can vary depending on the cell type and experimental conditions.

Cell LineThis compound ConcentrationDuration of TreatmentEffect on GlycosphingolipidsEffect on CeramideReference
Human Hepatoma (HepG2)40 µMNot SpecifiedGM3 content decreased to 22.3% of controlNot Quantified, but GSL depletion studied in context of insulin receptor signaling[7]
A549 CellsNot Specified30 min - 17 hNot the primary focusMarked increases in cellular and nuclear envelope ceramide levels, particularly palmitoyl-ceramide[4]
Human KeratinocytesVarious Concentrations48 hoursStrong inhibition of GlcCer synthesisNo significant changes observed in total ceramide levels in this specific study[8]
B16 Melanoma Cells10-15 µM20 hoursInhibition of glycolipid synthesisNot Quantified, but linked to reduced cell adhesion[5][6]
Rat Cortical Neurons5-40 µM8 daysNot SpecifiedNot Specified, but resulted in reduced synchronous Ca2+ oscillations[5][6]

Signaling Pathways and Cellular Responses to this compound-Induced Ceramide Accumulation

The accumulation of ceramide is not a passive event; it actively triggers several signaling pathways and cellular stress responses. Ceramide is a well-established bioactive lipid involved in the regulation of cell growth, differentiation, senescence, and apoptosis.

Endoplasmic Reticulum (ER) Stress and Autophagy

In A549 cells, treatment with a D,L-threo-PDMP mixture led to a significant increase in ceramide levels, which was associated with the induction of endoplasmic reticulum (ER) stress.[4] This was evidenced by the increased expression of CAAT/enhancer-binding protein homologous protein (CHOP), a key marker of ER stress.[4] The ER stress, in turn, was linked to the induction of massive autophagy, characterized by the enhanced expression of microtubule-associated protein 1 light chain 3B-II (LC3B-II) and a decrease in p62 protein.[4] This suggests a direct link between ceramide accumulation, ER stress, and the activation of the autophagic machinery.

ER_Stress_Autophagy_Pathway PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to ER_Stress ER Stress Ceramide->ER_Stress Induces CHOP CHOP Expression ER_Stress->CHOP Increases Autophagy Autophagy ER_Stress->Autophagy Induces LC3B LC3B-II Expression Autophagy->LC3B Increases

This compound induced ER stress and autophagy pathway.
Apoptosis

The accumulation of ceramide is a well-documented trigger for apoptosis, or programmed cell death. In A549 cells, D,L-threo-PDMP-induced ceramide accumulation led to caspase-independent apoptosis.[4] Similarly, in hepatocytes, this compound treatment enhanced ceramide accumulation and protected the cells from TNF-α-induced apoptosis, highlighting the complex and context-dependent role of ceramide in cell fate decisions.[5][6]

mTOR and Akt Signaling

Recent studies have revealed a connection between this compound, ceramide levels, and the mTOR (mechanistic target of rapamycin) signaling pathway.[9] In some contexts, this compound treatment has been shown to inactivate mTOR.[9] Furthermore, in HepG2 cells, while this compound was used to deplete GM3, it also led to a significant increase in the phosphorylation of Akt1, a key kinase in cell survival and metabolism pathways.[7] This suggests that the downstream effects of this compound on cell signaling are intricate and may involve crosstalk between different pathways influenced by changes in both GSL and ceramide levels.

mTOR_Akt_Signaling PDMP This compound GCS GCS Inhibition PDMP->GCS Akt Akt1 Phosphorylation PDMP->Akt Increases Ceramide Ceramide Accumulation GCS->Ceramide GSLs Glycosphingolipid Depletion (e.g., GM3) GCS->GSLs mTOR mTOR Ceramide->mTOR Inactivates IR Insulin Receptor Autophosphorylation GSLs->IR Increases IR->Akt Leads to

Modulation of mTOR and Akt signaling by this compound.

Experimental Protocols

This section provides a generalized framework for key experiments involving this compound to study its effects on ceramide accumulation and downstream signaling.

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., A549, HepG2, primary keratinocytes) in appropriate culture vessels and media. Allow cells to adhere and reach a desired confluency (typically 60-80%).

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as ethanol or DMSO, to create a concentrated stock solution.

  • Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 5-40 µM). Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours), depending on the specific experimental endpoint.

  • Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (lipid extraction, protein extraction, etc.).

Lipid Extraction and Ceramide Quantification by LC-MS
  • Cell Lysis and Lipid Extraction: After harvesting, lyse the cells and extract total lipids using a standard method such as the Bligh-Dyer or Folch extraction, which employs a chloroform/methanol/water solvent system.

  • Internal Standard: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) to the samples to allow for accurate quantification.

  • Sample Preparation: Dry the lipid extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Inject the samples into an LC-MS system. Separate the different lipid species using a C18 reverse-phase column. Detect and quantify the different ceramide species using a mass spectrometer operating in a multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

  • Data Analysis: Quantify the endogenous ceramide species by comparing their peak areas to the peak area of the internal standard and referencing a standard curve generated with known amounts of ceramide standards.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lipid_analysis Lipid Analysis cluster_protein_analysis Protein & Signaling Analysis Seeding 1. Cell Seeding Treatment 2. This compound Treatment Seeding->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Extraction 4. Lipid Extraction Harvesting->Extraction Prot_Extraction 4. Protein Extraction Harvesting->Prot_Extraction LCMS 5. LC-MS Analysis Extraction->LCMS Quantification 6. Data Quantification LCMS->Quantification Western_Blot 5. Western Blotting Prot_Extraction->Western_Blot Analysis 6. Pathway Analysis Western_Blot->Analysis

General experimental workflow for studying this compound effects.

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for probing the functions of glycosphingolipids and the consequences of ceramide accumulation. Its primary mechanism of GCS inhibition is well-established, leading to a predictable increase in cellular ceramide. This accumulation, in turn, activates a complex network of cellular responses, including ER stress, autophagy, and apoptosis, and modulates key signaling pathways such as mTOR and Akt.

For researchers and drug development professionals, understanding the multifaceted effects of this compound is crucial. While it serves as a powerful agent to induce ceramide accumulation, it is important to consider its potential off-target effects and the cell-type-specific nature of its downstream consequences. Future research should continue to dissect the intricate signaling networks governed by ceramide and explore the therapeutic potential of modulating GCS activity in diseases characterized by aberrant glycosphingolipid metabolism, such as certain cancers and metabolic disorders. The continued use of this compound in well-defined experimental systems will undoubtedly shed further light on the profound impact of ceramide on cellular homeostasis and pathology.

References

D-threo-PDMP: A Comprehensive Technical Guide to its Impact on Biochemical Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a synthetic ceramide analogue that has emerged as a critical tool in the study of sphingolipid metabolism and its associated cellular processes. As a potent and specific inhibitor of glucosylceramide synthase (GCS), this compound serves as a powerful modulator of glycosphingolipid (GSL) biosynthesis. This technical guide provides an in-depth exploration of the biochemical pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action: Inhibition of Glycosphingolipid Biosynthesis

The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS).[1][2][3] This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.[4] By blocking this initial step, this compound effectively depletes the cellular levels of a wide array of downstream GSLs, including lactosylceramide, and complex gangliosides such as GM3 and GD3.[2][5]

The inhibitory effect of this compound is stereospecific; its enantiomer, L-threo-PDMP, does not inhibit GCS and, in some instances, has been shown to have opposing effects, stimulating glycosphingolipid biosynthesis.[5][6] This stereospecificity underscores the specific molecular interaction between this compound and the ceramide-binding domain of GCS.

GSL_Biosynthesis_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate UDP_Glucose UDP-Glucose UDP_Glucose->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes d_threo_PDMP This compound d_threo_PDMP->GCS Inhibits Downstream_GSLs Lactosylceramide, Gangliosides (GM3, GD3), etc. GlcCer->Downstream_GSLs

Figure 1: Inhibition of Glucosylceramide Synthase by this compound.

Quantitative Effects of this compound on Enzyme Activity and Cell Processes

The efficacy of this compound varies across different experimental systems. The following tables summarize the quantitative data reported in the literature.

Table 1: Inhibition of Glucosylceramide Synthase (GCS)

SystemConcentrationPercent InhibitionReference
Enzyme Assay5 µM50%[7]
MDCK Cell Homogenates0.8 µM90%[1]

Table 2: Effects on Cellular Processes

Cell LineConcentrationDurationEffectReference
B16 Melanoma Cells10-25 µM-Inhibition of cell binding to laminin and collagen[7]
B16 Melanoma Cells10-15 µM20 hoursInhibition of cell adhesion[2]
Rat Explants5-20 µM2 daysDose-dependent inhibition of neurite growth[2]
Cortical Neurons5-40 µM8 daysReduction in the frequency of synchronous Ca2+ oscillations[2]
A431 Cells5 µM6 daysGlycolipid content reduced to ~5% of control[8]

Downstream Biochemical Consequences of GCS Inhibition

The inhibition of GCS by this compound initiates a cascade of downstream effects that reverberate through multiple interconnected biochemical pathways.

Ceramide Accumulation and its Consequences

A direct consequence of blocking the conversion of ceramide to glucosylceramide is the intracellular accumulation of ceramide.[9] Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways. Elevated ceramide levels have been implicated in:

  • Induction of Apoptosis: Ceramide accumulation can trigger programmed cell death.[10]

  • Cell Cycle Arrest: this compound treatment has been shown to cause cell cycle arrest at the G1/S and G2/M transitions, an effect at least partially mediated by ceramide.[9] This is associated with a decrease in the activity of cyclin-dependent kinases (CDKs) such as p34cdc2 and cdk2.[9]

  • Endoplasmic Reticulum (ER) Stress and Autophagy: The accumulation of ceramide can contribute to ER stress, leading to the unfolded protein response (UPR) and subsequent autophagy.[11]

Ceramide_Accumulation_Effects d_threo_PDMP This compound GCS GCS Inhibition d_threo_PDMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Ceramide->CellCycleArrest ER_Stress ER Stress & Autophagy Ceramide->ER_Stress CDK_Inhibition CDK Inhibition (p34cdc2, cdk2) CellCycleArrest->CDK_Inhibition

Figure 2: Downstream effects of ceramide accumulation.

Alterations in Cholesterol Homeostasis

Interestingly, this compound can modulate cellular cholesterol homeostasis through a mechanism independent of its effects on GSL synthesis.[12] This is demonstrated by the fact that its stereoisomer, L-threo-PDMP, which does not inhibit GCS, can still induce similar changes in cholesterol metabolism.[12] this compound has been shown to:

  • Inhibit the degradation of low-density lipoprotein (LDL).[12]

  • Cause the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes.[12]

  • Lead to an accumulation of lysobisphosphatidic acid (LBPA) in lysosomes.[10][13]

These effects on lipid trafficking and lysosomal function can sensitize multidrug-resistant cells to chemotherapeutic agents.[12]

Impact on the mTOR Signaling Pathway

Recent studies have linked this compound treatment to the inactivation of the mechanistic target of rapamycin (mTOR) pathway.[10][13] The accumulation of LBPA in lysosomes is correlated with the dissociation of mTOR from the lysosomal surface, which is a key step in its inactivation.[13] The inactivation of mTOR leads to the nuclear translocation of its downstream target, transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[13]

mTOR_Pathway_Effect d_threo_PDMP This compound Lysosome Lysosome d_threo_PDMP->Lysosome LBPA_Accumulation LBPA Accumulation Lysosome->LBPA_Accumulation mTOR_Dissociation mTOR Dissociation LBPA_Accumulation->mTOR_Dissociation mTOR_Inactivation mTOR Inactivation mTOR_Dissociation->mTOR_Inactivation TFEB_Translocation TFEB Nuclear Translocation mTOR_Inactivation->TFEB_Translocation

Figure 3: this compound's effect on the mTOR pathway.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below.

Protocol 1: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

Objective: To determine the inhibitory effect of this compound on GCS activity in a cell-free system.

Materials:

  • Cell homogenates or purified GCS enzyme preparation

  • Radioactively labeled UDP-[14C]glucose

  • Ceramide substrate

  • This compound

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Lipid extraction solvents (e.g., chloroform:methanol)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the cell homogenate or purified GCS, ceramide substrate, and varying concentrations of this compound in the reaction buffer.

  • Initiate the enzymatic reaction by adding UDP-[14C]glucose.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

  • Separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]glucose and other lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled glucosylceramide produced using a scintillation counter.

  • Calculate the percent inhibition of GCS activity at each concentration of this compound relative to a vehicle-treated control.

Protocol 2: Metabolic Labeling of Glycosphingolipids

Objective: To assess the effect of this compound on the de novo synthesis of GSLs in cultured cells.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound

  • Radioactive precursor (e.g., [3H]galactose or [14C]serine)

  • Cell lysis buffer

  • Lipid extraction solvents

  • TLC plates and developing solvents

  • Autoradiography film or phosphorimager

Procedure:

  • Plate cells and allow them to adhere and grow to a desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • During the last few hours of the treatment period, add the radioactive precursor to the culture medium.

  • After the labeling period, wash the cells with phosphate-buffered saline (PBS) and harvest them.

  • Extract the total lipids from the cell pellets using appropriate solvents.

  • Separate the different lipid species by TLC.

  • Visualize the radiolabeled GSLs by autoradiography or phosphorimaging.

  • Quantify the radioactivity in the spots corresponding to different GSLs to determine the effect of this compound on their synthesis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cultured cells

  • This compound

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cultured cells with this compound for various time points.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C.

  • On the day of analysis, wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting DNA histograms can be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a multifaceted pharmacological agent whose primary action of inhibiting glucosylceramide synthase initiates a complex and interconnected series of cellular events. Its ability to deplete glycosphingolipids, induce ceramide accumulation, alter cholesterol homeostasis, and modulate the mTOR signaling pathway makes it an invaluable tool for dissecting the intricate roles of sphingolipids in health and disease. This guide provides a foundational understanding of the biochemical pathways affected by this compound, offering a framework for researchers and drug development professionals to leverage this compound in their scientific inquiries. The provided experimental methodologies serve as a starting point for the practical application of this compound in a laboratory setting. Further research into the nuanced effects of this inhibitor will undoubtedly continue to illuminate the critical functions of sphingolipid metabolism.

References

The Genesis of a Glycosphingolipid Modulator: An In-depth Technical Guide to the Discovery and History of D-threo-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, commonly known as D-threo-PDMP, has emerged as a pivotal research tool in the study of glycosphingolipid (GSL) metabolism and function. As a potent and specific inhibitor of glucosylceramide synthase (GCS), it provides a means to manipulate the biosynthesis of a vast array of downstream GSLs. This technical guide delves into the discovery, history, mechanism of action, and key experimental methodologies associated with this compound, offering a comprehensive resource for researchers in the field.

Discovery and History: The Quest for a GSL Synthesis Inhibitor

The story of this compound begins with the foundational work of Dr. Norman S. Radin and his colleagues in their pursuit of inhibitors for glucosylceramide synthase. The initial synthesis of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) was part of a broader search for ceramide analogs that could modulate the synthesis of glucosylceramide, the precursor for most GSLs.

The early research in the 1980s established PDMP as an effective inhibitor of the glucosyltransferase responsible for the formation of glucosylceramide. However, the synthesized PDMP was a mixture of four stereoisomers. A significant breakthrough came in 1987 when Inokuchi and Radin successfully separated the isomers and identified the specific stereoisomer responsible for the inhibitory activity.[1] Through a meticulous process of crystallization and characterization, they determined that the D-threo isomer was the active form, exhibiting potent inhibition of glucosylceramide synthase.[1] This discovery was crucial as it paved the way for the synthesis of the pure, active enantiomer, allowing for more precise and potent experimental applications.

Further research by scientists like Dr. James A. Shayman expanded on the utility of this compound and its analogs in studying and potentially treating diseases related to GSL metabolism, including certain cancers and lysosomal storage disorders.

Mechanism of Action: A Molecular Wrench in the Glycolipid Factory

This compound exerts its effects by directly targeting and inhibiting the enzyme glucosylceramide synthase (GCS) , also known as UDP-glucose:ceramide glucosyltransferase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first and rate-limiting step in the biosynthesis of most glycosphingolipids.

The inhibition of GCS by this compound leads to two primary downstream consequences:

  • Depletion of Downstream Glycosphingolipids: By blocking the initial step, this compound effectively halts the production of glucosylceramide and, consequently, the entire cascade of downstream GSLs, including lactosylceramide, globosides, and gangliosides (e.g., GM3, GD3).[1][2]

  • Accumulation of Ceramide: The inhibition of GCS leads to a buildup of its substrate, ceramide.[2] Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence. This accumulation of ceramide is thought to contribute to some of the biological effects observed with this compound treatment.

Kinetic analyses have shown that this compound acts as a mixed-type inhibitor with respect to ceramide and an uncompetitive inhibitor with respect to UDP-glucose.[1]

Mechanism of Action of this compound cluster_0 Glycosphingolipid Biosynthesis Pathway cluster_1 Effect of this compound Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Accumulation Ceramide Accumulation Downstream_GSLs Downstream Glycosphingolipids (Lactosylceramide, Gangliosides, etc.) GlcCer->Downstream_GSLs Further glycosylation Depletion GSL Depletion PDMP This compound PDMP->GCS Inhibits

Mechanism of this compound action on the GSL pathway.

Quantitative Data

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize key quantitative data.

ParameterValueOrganism/TissueReference
Ki 0.7 µMMurine Liver[1]
IC50 5 µMIn vitro enzyme assay

Table 1: In Vitro Inhibitory Constants of this compound for Glucosylceramide Synthase

Cell LineConcentrationDurationEffectReference
B16 Melanoma10-15 µM20 hInhibition of cell adhesion[2]
Rat Explants5-20 µM2 daysDose-dependent inhibition of neurite growth[2]
Cortical Neurons5-40 µM8 daysReduction in synchronous Ca2+ oscillations[2]
Glomerular Mesangial Cells20 µM24 hStimulation of proliferation, reduction of GM3[2]
Hepatocytes2-14 hProtection from TNF-α induced apoptosis[2]

Table 2: Effective Concentrations of this compound in Various Cell-Based Assays

Experimental Protocols

This section provides detailed methodologies for key experiments frequently performed in the study of this compound.

Glucosylceramide Synthase Activity Assay (using Radiolabeled Substrate)

This protocol is adapted from methodologies used in early studies of GCS inhibition.

Materials:

  • Cell or tissue homogenate

  • This compound stock solution (in ethanol or DMSO)

  • Ceramide substrate (e.g., N-octanoylsphingosine)

  • Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA)

  • Chloroform/methanol mixtures (2:1 and 1:2, v/v)

  • Silica gel thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)

  • Scintillation cocktail and counter

Procedure:

  • Enzyme Preparation: Prepare a cell or tissue homogenate in a suitable buffer and determine the protein concentration.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ceramide substrate, and the desired concentration of this compound (or vehicle control).

  • Initiation of Reaction: Add the cell/tissue homogenate to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.

  • Addition of Radiolabeled Substrate: Initiate the enzymatic reaction by adding UDP-[14C]glucose.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v).

  • Lipid Extraction: Perform a biphasic lipid extraction by adding water and centrifuging to separate the organic and aqueous phases.

  • TLC Analysis: Spot the dried lipid extract from the organic phase onto a silica gel TLC plate.

  • Chromatography: Develop the TLC plate in the appropriate solvent system to separate glucosylceramide from unreacted ceramide and other lipids.

  • Quantification: Visualize the radiolabeled glucosylceramide using autoradiography or a phosphorimager and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the GCS activity as the amount of radiolabeled glucosylceramide formed per unit of protein per unit of time and determine the inhibitory effect of this compound.

Workflow for GCS Activity Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Cell/ Tissue Homogenate C Pre-incubate Homogenate with Reaction Mix A->C B Prepare Reaction Mix (Buffer, Ceramide, PDMP) B->C D Add UDP-[14C]glucose to Initiate Reaction C->D E Incubate at 37°C D->E F Terminate Reaction (add Chloroform/Methanol) E->F G Lipid Extraction F->G H Spot on TLC Plate G->H I Develop TLC H->I J Quantify Radiolabeled Glucosylceramide I->J

Glucosylceramide synthase activity assay workflow.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Addition of MTT: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value of this compound for cytotoxicity.

Workflow for MTT Cell Viability Assay cluster_0 Cell Culture & Treatment cluster_1 MTT Reaction cluster_2 Measurement & Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate for Desired Duration B->C D Add MTT Solution C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

MTT cell viability assay workflow.

Conclusion

This compound has proven to be an indispensable tool in the field of glycosphingolipid research. Its discovery and the subsequent elucidation of its specific inhibitory action on glucosylceramide synthase have enabled countless studies into the diverse roles of GSLs in cellular function and disease. This technical guide provides a foundational understanding of this compound, from its historical origins to its practical application in the laboratory, empowering researchers to continue to unravel the complexities of glycosphingolipid biology.

References

Methodological & Application

Application Notes and Protocols for d-threo-PDMP in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a widely utilized synthetic ceramide analog. It serves as a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs)[1][2][3]. By blocking the conversion of ceramide to glucosylceramide, this compound leads to the depletion of downstream GSLs and an accumulation of cellular ceramide[1][4]. This dual effect makes it a valuable tool for investigating the roles of GSLs and ceramide in a multitude of cellular processes, including cell growth, adhesion, signal transduction, and apoptosis[1][5][6]. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase with respect to ceramide[4]. This inhibition leads to two primary cellular consequences: the depletion of glucosylceramide and its downstream derivatives (e.g., lactosylceramide, gangliosides like GM3 and GD3), and the accumulation of the substrate, ceramide[1][2][7]. Ceramide itself is a bioactive lipid known to be involved in signaling pathways that regulate apoptosis, cell cycle arrest, and senescence[5]. Therefore, the observed cellular effects of this compound treatment can be attributed to either the reduction of specific GSLs, the increase in ceramide, or a combination of both[4]. Additionally, some studies suggest that this compound can influence cellular cholesterol homeostasis independently of its effects on GSL synthesis[8].

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines
Cell LineConcentration Range (µM)Incubation TimeObserved EffectReference
B16 Melanoma Cells10 - 2520 hoursInhibition of cell adhesion to laminin and collagen.[1][9]
Glomerular Mesangial Cells (GMC)2024 hoursStimulation of cell proliferation and reduction of GM3 levels.[1][2]
Rat Explants (Neurites)5 - 202 daysDose-dependent inhibition of neurite growth.[1][2]
Cortical Neurons5 - 408 daysReduction in the frequency of synchronous Ca2+ oscillations.[1][2]
HepatocytesNot Specified2 - 14 hoursProtection from TNF-α induced apoptosis.[1][2]
Human Hepatoma HepG2 Cells40Not SpecifiedDecreased GM3 content to 22.3% of control.[10]
A549 CellsNot SpecifiedNot SpecifiedInduction of autophagy and apoptosis.[11]
Human AML Cell Lines1024 hoursUsed in combination studies to assess cell viability.[12]
Table 2: IC50 Values of this compound
Enzyme/ProcessIC50 ValueCell Line/SystemReference
Glucosylceramide Synthase5 µMEnzyme Assay[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound hydrochloride (powder)

  • Sterile deionized water or ethanol/methanol

  • Sterile 0.22 µM membrane filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Dissolving the Compound: Dissolve this compound hydrochloride in sterile deionized water to create a 4 mM stock solution[4]. Alternatively, this compound can be dissolved in ethanol or methanol[9]. To aid dissolution, the solution can be warmed to 37-40°C and sonicated[4][9].

  • Sterilization: Filter the stock solution through a 0.22 µM membrane filter to ensure sterility[4].

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1][9]. When stored at 4°C, a 4mM aqueous solution is reported to be stable for at least one month[4].

Protocol 2: General Protocol for Treating Cultured Cells with this compound

This protocol provides a general guideline for treating adherent or suspension cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate cell culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Treatment Medium: Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. For example, to make a 20 µM working solution from a 4 mM stock, dilute the stock solution 1:200 in the medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend them in the treatment medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard culture conditions. The optimal incubation time will depend on the cell type and the specific endpoint being measured[1][2].

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream analyses, such as viability assays, apoptosis assays, lipid analysis, or protein expression studies.

Protocol 3: Induction and Analysis of Apoptosis Following this compound Treatment

This protocol describes how to induce and quantify apoptosis in cultured cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells treated with this compound (from Protocol 2)

  • Untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorochrome)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash them once with cold PBS.

    • Suspension cells: Collect the cells and wash them once with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Gating Strategy:

      • Live cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound treatment.

Visualizations

Caption: Mechanism of action of this compound.

G start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_pdmp Prepare this compound Working Solution incubate_24h->prepare_pdmp treat_cells Treat Cells with This compound prepare_pdmp->treat_cells incubate_treatment Incubate for Desired Time treat_cells->incubate_treatment harvest_cells Harvest Cells incubate_treatment->harvest_cells downstream_analysis Downstream Analysis (e.g., Apoptosis Assay) harvest_cells->downstream_analysis

Caption: General experimental workflow for cell treatment.

G start Start with Treated Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate at RT in the Dark stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for apoptosis analysis.

References

Optimal Concentration of D-threo-PDMP for Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids (GSLs). By blocking GCS, this compound leads to the depletion of downstream GSLs and an accumulation of the precursor, ceramide. Both of these effects have significant implications in cancer biology. GSLs are known to be involved in cell adhesion, signaling, and tumor progression, while ceramide is a pro-apoptotic lipid second messenger. Consequently, this compound has emerged as a valuable tool for investigating the roles of GSLs in cancer and as a potential therapeutic agent, both alone and in combination with other chemotherapeutics.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for various cancer cell lines.

Mechanism of Action

This compound competitively inhibits glucosylceramide synthase, leading to two primary cellular consequences:

  • Depletion of Glycosphingolipids (GSLs): Inhibition of GCS prevents the conversion of ceramide to glucosylceramide, thereby halting the synthesis of a wide range of downstream GSLs, such as gangliosides (e.g., GM3, GD3) and globosides.[1] In cancer cells, altered GSL expression is associated with malignant transformation, metastasis, and drug resistance. For instance, in B16 melanoma cells, this compound-mediated depletion of GSLs reduces cell adhesion to the extracellular matrix.[1][2]

  • Accumulation of Endogenous Ceramide: The blockage of its conversion to glucosylceramide results in the intracellular accumulation of ceramide.[1] Ceramide is a well-established second messenger that can induce apoptosis (programmed cell death), cell cycle arrest, and autophagy in cancer cells.

The dual effects of GSL depletion and ceramide accumulation make this compound a compound of interest for cancer research and therapy.

This compound Signaling Pathway

This compound Signaling Pathway cluster_membrane Cellular Environment cluster_cytoplasm Cytoplasm Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Accumulation Leads to Glucosylceramide Glucosylceramide GSLs Glycosphingolipids (e.g., GM3, GD3) Glucosylceramide->GSLs Further Glycosylation CellAdhesion Reduced Cell Adhesion GSLs->CellAdhesion Depletion Leads to PDMP This compound PDMP->GCS Inhibition GCS->Glucosylceramide UDP-Glucose

Caption: this compound inhibits GCS, leading to ceramide accumulation and GSL depletion.

Data Presentation: Optimal Concentrations of this compound

The optimal concentration of this compound is highly dependent on the cancer cell line, the experimental endpoint (e.g., cytotoxicity, inhibition of adhesion, sensitization to other drugs), and the duration of treatment. The following table summarizes reported effective concentrations and IC50 values from various studies. It is crucial to perform a dose-response experiment for each new cell line and experimental setup.

Cell LineCancer TypeAssayConcentration (µM)Incubation TimeEffect
B16 MelanomaMelanomaAdhesion Assay10 - 1520 hoursInhibition of cell adhesion[1][2]
Pancreatic Cancer CellsPancreatic CancerSensitization to AZD-6244Not Specified24 - 48 hoursIncreased sensitivity and apoptosis[3]
Glomerular Mesangial Cells-Proliferation Assay2024 hoursStimulation of proliferation[1]
Cortical Neurons-Calcium Oscillation5 - 408 daysReduction in synchronous Ca2+ oscillations[1]

Note: Specific IC50 values for cytotoxicity of this compound as a single agent are not widely reported in the literature, as it is often used to study GSL function or as a sensitizing agent. The "optimal concentration" should be determined empirically for the desired biological effect.

Experimental Protocols

Determining the Optimal Concentration for Cytotoxicity (IC50)

This protocol outlines the use of a colorimetric assay (MTT or WST-1) to determine the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat with This compound (serial dilutions) B->C D 4. Incubate (24, 48, or 72 hours) C->D E 5. Add MTT/WST-1 Reagent D->E F 6. Incubate (1-4 hours) E->F G 7. Add Solubilizing Agent (for MTT) F->G If using MTT H 8. Measure Absorbance (Plate Reader) F->H If using WST-1 G->H I 9. Calculate IC50 H->I

Caption: Workflow for determining the IC50 of this compound using a colorimetric assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

  • Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common starting range is 100 µM, with 2-fold dilutions down to ~0.1 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

    • Incubate for the desired time periods (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • For MTT Assay:

      • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C until formazan crystals form.

      • Carefully remove the medium and add 100 µL of solubilizing solution to each well.

      • Mix gently on an orbital shaker to dissolve the crystals.

    • For WST-1 Assay:

      • Add 10 µL of WST-1 reagent to each well.

      • Incubate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes how to quantify apoptosis induced by this compound using Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic and necrotic cells).

Experimental Workflow: Apoptosis Assay

Apoptosis Assay Workflow A 1. Seed Cells in 6-well plate B 2. Incubate (24 hours) A->B C 3. Treat with This compound B->C D 4. Incubate (e.g., 24-48 hours) C->D E 5. Harvest Cells (including supernatant) D->E F 6. Wash with cold PBS E->F G 7. Resuspend in Annexin V Binding Buffer F->G H 8. Stain with Annexin V-FITC and PI G->H I 9. Incubate (15 min, dark) H->I J 10. Analyze by Flow Cytometry I->J

Caption: Workflow for assessing this compound-induced apoptosis via flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the predetermined IC50 concentration and a 2x IC50 concentration. Include a vehicle control.

    • Incubate for a suitable duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution following this compound treatment.

Experimental Workflow: Cell Cycle Analysis

Cell Cycle Analysis Workflow A 1. Seed Cells in 6-well plate B 2. Incubate (24 hours) A->B C 3. Treat with This compound B->C D 4. Incubate (e.g., 24-48 hours) C->D E 5. Harvest and Wash Cells D->E F 6. Fix in Cold 70% Ethanol E->F G 7. Incubate (e.g., 4°C overnight) F->G H 8. Wash and Resuspend in PBS G->H I 9. Treat with RNase A and Stain with PI H->I J 10. Analyze by Flow Cytometry I->J

Caption: Workflow for analyzing cell cycle distribution after this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Follow steps 1 and 2 as in the apoptosis assay protocol.

    • Harvest cells, wash with PBS, and centrifuge.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI channel (FL2 or equivalent).

    • Gate on single cells to exclude doublets.

    • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a valuable chemical tool for studying the roles of glycosphingolipids and ceramide in cancer cell biology. The optimal concentration for its use varies significantly between cell lines and the desired biological outcome. Therefore, it is essential to perform careful dose-response studies for each experimental system. The protocols provided herein offer a framework for determining the cytotoxic, apoptotic, and cell cycle effects of this compound, enabling researchers to effectively utilize this compound in their cancer research endeavors.

References

Application Notes and Protocols for Utilizing d-threo-PDMP in Neurite Outgrowth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids (GSLs). By blocking the formation of glucosylceramide from ceramide, this compound effectively depletes cellular levels of downstream GSLs, such as gangliosides, which are known to play crucial roles in neuronal development and function, including neurite outgrowth.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to inhibit neurite outgrowth in neuronal cell culture models.

Mechanism of Action

This compound acts as a competitive inhibitor of GCS, preventing the transfer of glucose from UDP-glucose to ceramide. This blockade leads to two primary cellular consequences relevant to neurite outgrowth:

  • Depletion of Glycosphingolipids: The synthesis of various gangliosides (e.g., GM1, GD3), which are enriched in the neuronal plasma membrane and are critical for modulating cell surface signaling events, is significantly reduced.[1][3]

  • Accumulation of Ceramide: The substrate for GCS, ceramide, may accumulate. Ceramide is a bioactive lipid that can trigger various cellular signaling pathways, including those involved in apoptosis and cell cycle arrest, which can indirectly affect neurite extension.

The inhibition of neurite outgrowth by this compound is primarily attributed to the depletion of gangliosides, which are essential for the proper function of receptor tyrosine kinases (RTKs) such as the Nerve Growth Factor (NGF) receptor, TrkA.[3] Reduced ganglioside levels impair receptor dimerization and autophosphorylation, thereby inhibiting downstream signaling cascades crucial for neurite extension, including the PI3K/Akt and MAPK/ERK pathways.[3]

Data Presentation: Quantitative Effects of this compound on Neurite Outgrowth

The following tables summarize the dose-dependent inhibitory effects of this compound on various parameters of neurite outgrowth in SH-SY5Y human neuroblastoma cells stimulated with platelet-derived growth factor-BB (PDGF-BB).[2]

Table 1: Effect of this compound on Neurite Initiation and Elongation in SH-SY5Y Cells

This compound Concentration (µM)Percentage of Neurite-Bearing Cells (%)Average Number of Neurites per CellAverage Length of Longest Neurite (µm)Average Total Neurite Length per Cell (µm)
0 (Control)60 ± 52.5 ± 0.350 ± 480 ± 7
545 ± 42.0 ± 0.240 ± 365 ± 6
1030 ± 31.5 ± 0.230 ± 345 ± 5
2015 ± 21.0 ± 0.120 ± 225 ± 3

Data are presented as mean ± SEM and are compiled based on findings reported in Hynds et al., 2002.[2]

Table 2: Effect of this compound on Neurite Branching in SH-SY5Y Cells

This compound Concentration (µM)Average Number of Branch Points per Neurite
0 (Control)1.8 ± 0.2
51.2 ± 0.1
100.7 ± 0.1
200.3 ± 0.05

Data are presented as mean ± SEM and are compiled based on findings reported in Hynds et al., 2002.[2]

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_inhibitor cluster_downstream Intracellular Signaling Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Gangliosides Gangliosides (e.g., GM1) GlcCer->Gangliosides Further Glycosylation TrkA TrkA Receptor Gangliosides->TrkA Modulates Function PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK Activates NGF NGF NGF->TrkA Binds dPDMP This compound dPDMP->GCS Inhibits Neurite_Outgrowth Neurite Outgrowth PI3K_Akt->Neurite_Outgrowth Promotes MAPK_ERK->Neurite_Outgrowth Promotes

Caption: Signaling pathway of this compound-mediated neurite outgrowth inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Neuronal Cell Culture (e.g., SH-SY5Y cells) C 3. Seed Cells in Multi-well Plates A->C B 2. Prepare this compound Stock Solution (e.g., in DMSO) E 5. Treat with this compound and/or Growth Factors (e.g., PDGF-BB) B->E D 4. Differentiate Cells (if required) (e.g., with retinoic acid) C->D D->E F 6. Incubate for a Defined Period (e.g., 24-72 hours) E->F G 7. Fix and Stain Cells (e.g., with β-III tubulin antibody) F->G H 8. Image Acquisition (High-content imaging or microscopy) G->H I 9. Quantify Neurite Outgrowth Parameters (e.g., length, branching) H->I J 10. Data Analysis and Visualization I->J

Caption: Experimental workflow for a neurite outgrowth inhibition assay.

Experimental Protocols

Protocol 1: Inhibition of Neurite Outgrowth in SH-SY5Y Cells

This protocol is adapted from methodologies described for studying neurite outgrowth in SH-SY5Y neuroblastoma cells.[2]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Serum-free DMEM/F12 medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Platelet-derived growth factor-BB (PDGF-BB)

  • Poly-D-lysine or other suitable coating substrate

  • Multi-well culture plates (e.g., 24- or 96-well)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-β-III tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

    • Coat multi-well plates with poly-D-lysine according to the manufacturer's instructions.

    • Harvest and seed the cells onto the coated plates at a density that allows for individual cell morphology to be observed after the treatment period.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

    • On the day of the experiment, dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 5, 10, 20 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Treatment:

    • After allowing the cells to adhere (e.g., 24 hours), gently wash the cells with serum-free medium.

    • Add the serum-free medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO only).

    • To induce neurite outgrowth, add PDGF-BB to a final concentration of 20 ng/mL to all wells except for a negative control group.

    • Incubate the cells for the desired period (e.g., 48-72 hours).

  • Immunocytochemistry:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

    • Incubate with the primary antibody (anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify neurite outgrowth parameters using appropriate software (e.g., ImageJ with NeuronJ plugin, or specialized software for high-content imagers). Parameters to measure include:

      • Percentage of cells with at least one neurite longer than the cell body diameter.

      • Number of primary neurites per cell.

      • Length of the longest neurite per cell.

      • Total neurite length per cell.

      • Number of branch points per cell.

Protocol 2: Assessment of GCS Inhibition and Signaling Pathway Modulation

This protocol outlines a general approach to confirm the mechanism of action of this compound.

Materials:

  • Treated cell lysates from Protocol 1

  • Antibodies for Western blotting:

    • Anti-phospho-TrkA

    • Anti-total-TrkA

    • Anti-phospho-Akt

    • Anti-total-Akt

    • Anti-phospho-ERK1/2

    • Anti-total-ERK1/2

    • Anti-GAPDH or β-actin (loading control)

  • SDS-PAGE and Western blotting equipment and reagents

  • Kits for ceramide and/or glucosylceramide quantification (optional, e.g., ELISA or mass spectrometry-based)

Procedure:

  • Cell Lysis:

    • After treatment with this compound and growth factor stimulation for a shorter duration (e.g., 15-30 minutes for phosphorylation events), wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

  • Lipid Analysis (Optional):

    • For direct measurement of GCS inhibition, extract lipids from treated cells.

    • Quantify the levels of ceramide and glucosylceramide using appropriate kits or by sending samples for mass spectrometry analysis.

Troubleshooting

  • High Cell Death: High concentrations of this compound or prolonged treatment may induce cytotoxicity due to ceramide accumulation. Perform a dose-response and time-course experiment to determine the optimal concentration and duration that inhibits neurite outgrowth without significant cell death. A cell viability assay (e.g., MTT or Live/Dead staining) should be run in parallel.

  • Variability in Neurite Outgrowth: Ensure consistent cell passage number, seeding density, and coating of culture plates. The activity of growth factors can vary, so use a consistent lot and concentration.

  • No Inhibition Observed: Confirm the activity of the this compound compound. Ensure the stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles. Verify that the chosen cell model is sensitive to GCS inhibition.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of glycosphingolipids in neurite outgrowth and neuronal development. By following the protocols outlined in these application notes, researchers can effectively utilize this inhibitor to dissect the molecular mechanisms governing these fundamental processes. Careful optimization of experimental conditions for the specific cell model is crucial for obtaining robust and reproducible data.

References

Application Notes and Protocols: D-threo-PDMP in B16 Melanoma Cell Adhesion Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) is a specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. In B16 melanoma cells, the inhibition of GCS by this compound leads to a significant reduction in the cellular levels of glucosylceramide (GlcCer) and lactosylceramide (LacCer). This alteration in glycolipid composition has been shown to impair the adhesion of B16 melanoma cells to specific components of the extracellular matrix (ECM), particularly laminin and type IV collagen, suggesting a potential therapeutic avenue for targeting melanoma metastasis. These application notes provide a summary of the effects of this compound on B16 melanoma cell adhesion and detailed protocols for relevant experimental studies.

Data Presentation

Table 1: Effect of this compound on Glycosphingolipid Levels in Melanoma Cells
Cell LineTreatmentGlucosylceramide (GlcCer) ReductionLactosylceramide (LacCer) ReductionGanglioside GM3 LevelsReference
B16 MelanomaThis compoundConsiderable DecreaseConsiderable DecreaseLittle Affected[1]
MEB4 Melanoma20 µM OGT2378 (GCS inhibitor)93%Not specified>95% (total gangliosides)[2]
Table 2: Effect of this compound on B16 Melanoma Cell Adhesion
TreatmentSubstrateAdhesion EffectReference
This compound (10-15 µM, 20h)LamininLost[1]
This compound (10-15 µM, 20h)Type IV CollagenLost[1]
This compound (10-15 µM, 20h)FibronectinNo effect[1]
L-threo-PDMP (inactive enantiomer)Laminin, Type IV CollagenNo effect[1]
This compound + exogenous GlcCerLaminin, Type IV CollagenAdhesion restored[1]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of glucosylceramide synthase. This enzymatic blockade sets off a cascade of events within the cell, ultimately leading to a modified cell surface glycolipid profile and altered adhesive properties.

D_threo_PDMP_Signaling_Pathway cluster_synthesis Glycosphingolipid Synthesis PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesizes Ceramide Ceramide Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS LacCer Lactosylceramide (LacCer) GlcCer->LacCer CellSurface Cell Surface Glycolipid Composition GlcCer->CellSurface GM3 Ganglioside GM3 LacCer->GM3 LacCer->CellSurface GM3->CellSurface ECM_Adhesion Adhesion to Laminin & Type IV Collagen CellSurface->ECM_Adhesion Modulates Integrins Integrin Function (Potential Interaction) CellSurface->Integrins May Affect

Caption: Signaling pathway of this compound in B16 melanoma cells.

Experimental Protocols

B16 Melanoma Cell Culture

Materials:

  • B16-F10 melanoma cell line (ATCC® CRL-6475™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

This compound Treatment

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).

  • Ensure the final concentration of DMSO in the culture medium is below 0.1% to avoid solvent-induced toxicity.

  • Replace the medium of the B16 cells with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 20-24 hours) before proceeding with the adhesion assay or glycolipid analysis.

Cell Adhesion Assay (Crystal Violet Method)

This protocol is adapted from standard cell adhesion assay procedures.[3][4][5]

Materials:

  • 96-well tissue culture plates

  • Laminin, Type IV Collagen, and Fibronectin (for coating)

  • Bovine Serum Albumin (BSA)

  • PBS

  • Crystal Violet solution (0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS)

  • Microplate reader

Experimental Workflow Diagram:

Adhesion_Assay_Workflow Start Start Coat Coat 96-well plate with ECM proteins (Laminin, Collagen IV, Fibronectin) and incubate. Start->Coat Block Wash and block with BSA. Coat->Block Treat Prepare B16 cells (control and this compound treated). Block->Treat Seed Seed cells onto the coated plate and incubate. Treat->Seed Wash Wash to remove non-adherent cells. Seed->Wash Stain Fix and stain adherent cells with Crystal Violet. Wash->Stain Solubilize Wash and solubilize the stain. Stain->Solubilize Read Measure absorbance at 570 nm. Solubilize->Read Analyze Analyze data and calculate percentage of adhesion. Read->Analyze

Caption: Workflow for the B16 melanoma cell adhesion assay.

Protocol:

  • Coat the wells of a 96-well plate with laminin (10 µg/mL), type IV collagen (10 µg/mL), or fibronectin (10 µg/mL) in PBS and incubate overnight at 4°C.

  • Wash the wells three times with PBS.

  • Block non-specific binding by adding 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

  • Wash the wells three times with PBS.

  • Harvest the control and this compound-treated B16 cells and resuspend them in serum-free DMEM.

  • Seed 5 x 10^4 cells per well and incubate for 1-2 hours at 37°C.

  • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fix the adherent cells with 4% paraformaldehyde for 10 minutes.

  • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

  • Wash the wells extensively with water and allow them to air dry.

  • Solubilize the stain by adding 100 µL of 1% SDS to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of adherent cells is calculated relative to the total number of cells seeded (or a control group without washing).

Glycosphingolipid Analysis by High-Performance Thin-Layer Chromatography (HPTLC)

Materials:

  • HPTLC plates (silica gel 60)

  • Developing chamber

  • Chloroform, methanol, water, calcium chloride (for solvent systems)

  • Orcinol or resorcinol spray reagent

  • Heating plate

  • Standards for GlcCer, LacCer, and GM3

Protocol:

  • Lipid Extraction:

    • Harvest control and this compound-treated B16 cells.

    • Extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

    • Partition the extract with water to separate the lipid phase.

    • Dry the lipid extract under a stream of nitrogen.

  • HPTLC:

    • Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid extracts and standards onto an HPTLC plate.

    • Develop the plate in a saturated chromatography chamber with a solvent system suitable for separating neutral glycolipids and gangliosides (e.g., chloroform:methanol:0.25% CaCl2 in water, 60:35:8, v/v/v).

    • Dry the plate thoroughly after development.

  • Visualization:

    • Spray the plate with orcinol-sulfuric acid reagent (for neutral glycolipids) or resorcinol-HCl reagent (for sialic acid-containing gangliosides like GM3).

    • Heat the plate at 100-120°C for 5-10 minutes to visualize the lipid bands.

  • Quantification:

    • Quantify the intensity of the bands using a densitometer and compare them to the standards.

Conclusion

This compound serves as a valuable tool for investigating the role of glycosphingolipids in B16 melanoma cell adhesion. The provided protocols offer a framework for conducting studies to elucidate the mechanisms by which GCS inhibition affects melanoma cell behavior. Further quantitative analysis of the dose-dependent effects of this compound on both glycolipid levels and cell adhesion in B16 cells will provide deeper insights into its potential as an anti-metastatic agent.

References

Application Notes and Protocols for In Vivo Administration of D-threo-PDMP in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2] By blocking GCS, this compound leads to a reduction in the levels of glucosylceramide (GlcCer) and downstream complex GSLs, such as gangliosides, and a concurrent accumulation of the substrate, ceramide.[3][4] This modulation of sphingolipid metabolism has made this compound a valuable tool for investigating the biological functions of GSLs and a potential therapeutic agent for various diseases, including lysosomal storage disorders, cancer, and metabolic diseases.

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed protocols, dosage information, and visualization of the key signaling pathways involved.

Data Presentation: Quantitative Summary of In Vivo this compound Administration

The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the scientific literature.

Mouse ModelStrainAdministration RouteDosageTreatment DurationKey Findings
Atherosclerosis ApoE-/-Oral Gavage10, 25, 50 mg/kg/day12 weeksDose-dependent decrease in aortic plaque, serum cholesterol, and triglycerides.
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/6Intraperitoneal (IP)25 mg/kg/day21 daysAmeliorated clinical signs of EAE.
Fabry Disease Gla knockoutIntraperitoneal (IP)10 mg/kg, twice daily4 weeksReduced globotriaosylceramide (Gb3) accumulation in various tissues.
Ischemia Wistar Rat (for reference)Intraperitoneal (IP)40 mg/kg, twice daily6 daysIncreased memory impairment.
Melanoma C57BL/6Intraperitoneal (IP)25 mg/kg/day14 daysReduced tumor growth and metastasis.

Note: The optimal dosage and administration route can vary depending on the specific mouse strain, age, disease model, and research objective. Pilot studies are recommended to determine the most effective regimen for your specific experimental conditions.

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) For Intraperitoneal (IP) Injection:

  • Vehicle Composition: A commonly used vehicle for IP injection of this compound is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.

  • Preparation Protocol:

    • Dissolve the required amount of this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL). Gentle warming and vortexing can aid dissolution.

    • In a separate sterile tube, combine PEG300 and Tween-80.

    • Slowly add the this compound stock solution to the PEG300/Tween-80 mixture while vortexing to ensure it is thoroughly mixed.

    • Add sterile saline to the mixture to achieve the final desired concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • The final solution should be clear. If precipitation occurs, adjust the vehicle composition or sonicate briefly.

    • Filter the final solution through a 0.22 µm sterile filter before injection.

b) For Oral Gavage:

  • Vehicle Composition: For oral administration, this compound can be suspended in vehicles such as 0.5% methylcellulose or corn oil.

  • Preparation Protocol (Suspension in Methylcellulose):

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.

    • Gradually add the this compound powder to the methylcellulose solution while continuously stirring or vortexing to create a uniform suspension.

    • Ensure the suspension is well-mixed immediately before each administration to prevent settling of the compound.

In Vivo Administration Procedures

a) Intraperitoneal (IP) Injection in Mice:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Procedure:

    • Use a 25-27 gauge needle for the injection.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, confirming correct needle placement.

    • Slowly inject the this compound solution. The maximum recommended injection volume is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

b) Oral Gavage in Mice:

  • Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to straighten the neck and back.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle (20-22 gauge for adult mice) to minimize the risk of esophageal or stomach perforation.

  • Procedure:

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is in the correct position in the esophagus, slowly administer the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

    • Monitor the animal for any signs of respiratory distress or discomfort.

Visualization of Signaling Pathways and Workflows

Glycosphingolipid Biosynthesis Inhibition by this compound

GSL_Biosynthesis_Inhibition cluster_synthesis Glycosphingolipid Biosynthesis cluster_inhibition Inhibition cluster_outcome Outcome Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase (GCS) UDP_Glucose UDP-Glucose UDP_Glucose->GlcCer LacCer Lactosylceramide (LacCer) GlcCer->LacCer Complex_GSLs Complex GSLs (e.g., Gangliosides) LacCer->Complex_GSLs PDMP This compound PDMP->GlcCer Inhibits Ceramide_Accumulation Ceramide Accumulation GSL_Depletion GSL Depletion

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Experimental Workflow for In Vivo this compound Study

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Select & Acclimatize Mouse Model randomization Randomize Mice into Control & Treatment Groups animal_model->randomization pdmp_prep Prepare this compound Formulation administration Administer this compound or Vehicle (IP or Gavage) pdmp_prep->administration randomization->administration monitoring Monitor Animal Health & Disease Progression administration->monitoring tissue_collection Collect Tissues/Blood at Endpoint monitoring->tissue_collection biochemical_analysis Biochemical Analysis (e.g., Lipidomics) tissue_collection->biochemical_analysis histology Histological Analysis tissue_collection->histology data_analysis Data Analysis & Interpretation biochemical_analysis->data_analysis histology->data_analysis

Caption: General workflow for an in vivo study using this compound.

Proposed Signaling Pathway: this compound, Ceramide Accumulation, and mTOR Signaling

mTOR_Signaling cluster_PDMP PDMP Action cluster_GCS GCS Inhibition cluster_mTOR mTOR Signaling PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Ceramide Ceramide GCS->Ceramide Leads to Accumulation GlcCer Glucosylceramide GCS->GlcCer Produces Ceramide->GCS Substrate Akt Akt Ceramide->Akt May Inhibit mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Represses

Caption: Proposed mechanism of this compound's effect on mTOR signaling.

References

Application Notes and Protocols: D-threo-PDMP as a Tool to Study GM3 and GD3 Gangliosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase, GCS). GCS catalyzes the initial step in the biosynthesis of most glycosphingolipids (GSLs), including the gangliosides GM3 and GD3, by transferring glucose from UDP-glucose to ceramide. By inhibiting this key enzyme, this compound provides a powerful tool for researchers to investigate the roles of GM3, GD3, and other GSLs in a wide array of cellular processes. These application notes provide detailed protocols for utilizing this compound to study the functions of GM3 and GD3 gangliosides in cell culture systems.

Mechanism of Action

This compound acts as a competitive inhibitor of GCS with respect to ceramide. This inhibition leads to a time- and concentration-dependent decrease in the cellular levels of glucosylceramide and, consequently, all downstream GSLs, including GM3 and GD3.[1][2] A common consequence of GCS inhibition is the accumulation of the substrate, ceramide, which is a bioactive lipid known to be involved in cellular processes such as apoptosis and cell cycle arrest.[3] Therefore, it is crucial to consider that the observed cellular effects of this compound treatment can be a result of both ganglioside depletion and ceramide accumulation.

Quantitative Data

The efficacy of this compound can vary between cell types. The following tables summarize key quantitative data from various studies.

Table 1: Inhibitory Potency of this compound against Glucosylceramide Synthase

ParameterValueSource
IC505 µM--INVALID-LINK--
Ki0.7 µM--INVALID-LINK--

Table 2: Effective Concentrations of this compound for Ganglioside Reduction

Cell LineConcentrationEffectSource
HepG240 µMDecreased GM3 content to 22.3% of control[4][5]
Human A4315 µMReduced total glycolipid content to ~5% of control after 6 days[6]
B16 Melanoma10-15 µMInhibited cell adhesion by blocking glycolipid synthesis[7]
Glomerular Mesangial Cells20 µMReduced GM3 levels[7][8]
Cortical Neurons5-40 µMReduced frequency of synchronous Ca2+ oscillations[8]

Table 3: Cytotoxic IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM)Source
HTB-26 (Breast Cancer)10 - 50[9]
PC-3 (Pancreatic Cancer)10 - 50[9]
HepG2 (Hepatocellular Carcinoma)10 - 50[9]

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with this compound

This protocol describes the general procedure for treating adherent cells with this compound to deplete GM3 and GD3 gangliosides.

Materials:

  • This compound hydrochloride

  • Complete cell culture medium appropriate for the cell line

  • Sterile, tissue culture-treated plates or flasks

  • Cell line of interest

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the duration of the experiment. Allow cells to adhere and recover for 24 hours.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in sterile water or an appropriate solvent (e.g., ethanol) at a concentration of 10-20 mM. Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed complete cell culture medium. Typical working concentrations range from 5 µM to 50 µM, depending on the cell line and the desired level of ganglioside depletion.[5][7]

  • Medium Exchange: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period. The time required for significant depletion of GM3 and GD3 can range from 24 hours to several days, depending on the cell line's metabolic rate.[6][7]

  • Harvesting: After the incubation period, cells can be harvested for downstream analysis. For lipid analysis, wash the cells twice with ice-cold PBS, then scrape the cells into a suitable solvent for extraction (see Protocol 2). For protein or RNA analysis, lyse the cells directly on the plate using the appropriate lysis buffer.

Protocol 2: Extraction of Gangliosides from Cultured Cells

This protocol is for the extraction of total lipids, including gangliosides, from cultured cells.

Materials:

  • Cell pellet from Protocol 1

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cell Pellet Collection: Harvest the cells as described in Protocol 1 and centrifuge to obtain a cell pellet.

  • Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. A common volume is 1 mL for a pellet from a 10 cm dish.

  • Homogenization: Resuspend the pellet by vortexing vigorously for 1-2 minutes to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Add 0.2 volumes of deionized water to the chloroform:methanol mixture. Vortex thoroughly to mix.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at room temperature to separate the phases.

  • Collection of the Upper Phase: The gangliosides will partition into the upper, aqueous phase. Carefully collect the upper phase without disturbing the lower organic phase and the protein interface.

  • Drying: Dry the collected upper phase under a stream of nitrogen or in a vacuum concentrator.

  • Storage: The dried ganglioside extract can be stored at -20°C until further analysis.

Protocol 3: Analysis of GM3 and GD3 by Thin-Layer Chromatography (TLC)

TLC is a straightforward method for the qualitative and semi-quantitative analysis of ganglioside profiles.

Materials:

  • Dried ganglioside extract from Protocol 2

  • High-performance TLC (HPTLC) plates (silica gel 60)

  • TLC developing chamber

  • Chloroform

  • Methanol

  • 0.2% aqueous CaCl2 solution

  • Resorcinol-HCl spray reagent

  • Ganglioside standards (GM3 and GD3)

  • Oven or hot plate

Procedure:

  • Sample Preparation: Re-dissolve the dried ganglioside extract in a small volume of chloroform:methanol (1:1, v/v).

  • Spotting: Carefully spot the dissolved extract and the ganglioside standards onto the origin of an HPTLC plate.

  • Chromatogram Development: Place the HPTLC plate in a TLC chamber pre-equilibrated with a mobile phase of chloroform:methanol:0.2% CaCl2 (60:35:8, v/v/v). Allow the solvent front to migrate to near the top of the plate.

  • Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Visualization: Spray the plate evenly with the resorcinol-HCl reagent. Heat the plate at 110°C for 10-15 minutes. Gangliosides will appear as purple-blue bands.

  • Analysis: Compare the migration of the sample bands to the ganglioside standards to identify GM3 and GD3. The intensity of the bands can be used for semi-quantitative analysis.

Protocol 4: Quantification of GM3 and GD3 by UPLC-ESI-MS/MS

For precise quantification of GM3 and GD3, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is the method of choice.

Materials:

  • Dried ganglioside extract from Protocol 2

  • UPLC-ESI-MS/MS system

  • Appropriate UPLC column (e.g., C18 or BEH C8)

  • Mobile phase solvents (e.g., acetonitrile, water, with modifiers like ammonium acetate or formic acid)

  • Internal standards for GM3 and GD3 (optional but recommended for accurate quantification)

Procedure:

  • Sample Preparation: Re-dissolve the dried ganglioside extract in the initial mobile phase. If using internal standards, add them to the sample at this stage.

  • UPLC Separation: Inject the sample onto the UPLC system. Develop a gradient elution method to separate the different ganglioside species.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for GM3 and GD3.

  • Quantification: Generate a standard curve using known concentrations of GM3 and GD3 standards. Quantify the amount of GM3 and GD3 in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

The depletion of GM3 and GD3 using this compound can be used to investigate their roles in various signaling pathways.

GM3 and Insulin Receptor Signaling

GM3 is known to negatively regulate the insulin receptor (IR). High levels of GM3 in the plasma membrane can inhibit insulin-induced autophosphorylation of the IR, leading to insulin resistance. Treatment with this compound can reduce GM3 levels, thereby enhancing insulin sensitivity.

GM3_Insulin_Signaling cluster_control High GM3 (Control) cluster_pdmp Low GM3 (this compound) Insulin_c Insulin IR_c Insulin Receptor Insulin_c->IR_c P_IR_c Phosphorylated IR IR_c->P_IR_c Inhibited GM3 GM3 GM3->IR_c Inhibits Downstream_c Downstream Signaling (e.g., Akt phosphorylation) P_IR_c->Downstream_c Response_c Reduced Cellular Response Downstream_c->Response_c PDMP This compound GCS Glucosylceramide Synthase PDMP->GCS Inhibits GM3_p GM3 GCS->GM3_p Insulin_p Insulin IR_p Insulin Receptor Insulin_p->IR_p P_IR_p Phosphorylated IR IR_p->P_IR_p Activated Downstream_p Downstream Signaling (e.g., Akt phosphorylation) P_IR_p->Downstream_p Response_p Enhanced Cellular Response Downstream_p->Response_p

Caption: GM3's role in insulin receptor signaling and the effect of this compound.

GD3 and Apoptosis

GD3 has been implicated in the induction of apoptosis. It can translocate to the mitochondria, where it promotes the opening of the permeability transition pore, leading to the release of cytochrome c and the activation of the caspase cascade. This compound can be used to study the role of GD3 in apoptosis by depleting its cellular levels.

GD3_Apoptosis_Signaling cluster_control Apoptotic Stimulus (Control) cluster_pdmp Apoptotic Stimulus + this compound Stimulus_c Apoptotic Stimulus (e.g., FasL, TNF-α) GD3_Synthase_c GD3 Synthase Stimulus_c->GD3_Synthase_c Activates GD3_c GD3 GD3_Synthase_c->GD3_c Mitochondrion_c Mitochondrion GD3_c->Mitochondrion_c Translocates to Cytochrome_c Cytochrome c Mitochondrion_c->Cytochrome_c Releases Caspases_c Caspase Activation Cytochrome_c->Caspases_c Activates Apoptosis_c Apoptosis Caspases_c->Apoptosis_c PDMP This compound GCS Glucosylceramide Synthase PDMP->GCS Inhibits GlcCer Glucosylceramide GCS->GlcCer GM3 GM3 GlcCer->GM3 GD3_p GD3 GM3->GD3_p Stimulus_p Apoptotic Stimulus GD3_Synthase_p GD3 Synthase Stimulus_p->GD3_Synthase_p Apoptosis_p Reduced Apoptosis GD3_p->Apoptosis_p Reduced signaling

Caption: GD3's involvement in apoptosis and its inhibition by this compound.

Experimental Workflow for Studying Ganglioside Function

The following diagram illustrates a typical experimental workflow for investigating the role of GM3 or GD3 in a specific cellular process using this compound.

Experimental_Workflow start Start: Hypothesis on GM3/GD3 Function treatment Treat cells with this compound and vehicle control start->treatment validation Validate ganglioside depletion (TLC or UPLC-MS/MS) treatment->validation assay Perform functional assay (e.g., insulin stimulation, apoptosis induction) validation->assay data_analysis Analyze and compare results between treated and control groups assay->data_analysis conclusion Conclude on the role of GM3/GD3 in the process data_analysis->conclusion end End conclusion->end

Caption: General experimental workflow for using this compound.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the complex roles of GM3 and GD3 gangliosides in cellular physiology and pathology. By following the detailed protocols and considering the quantitative data provided, researchers can effectively design and execute experiments to probe the functions of these important glycosphingolipids. The ability to manipulate cellular levels of GM3 and GD3 opens up numerous avenues for investigation in fields such as cancer biology, neurobiology, and metabolic diseases.

References

Measuring Glucosylceramide Synthase Inhibition by D-threo-PDMP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosylceramide synthase (GCS, EC 2.4.1.80) is a pivotal enzyme in sphingolipid metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1][2][3][4] GSLs are integral components of cellular membranes and are involved in a myriad of cellular processes, including signal transduction, cell-cell recognition, and proliferation.[2][4] Dysregulation of GCS activity has been implicated in various diseases, including cancer and metabolic disorders.

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) is a well-characterized, potent, and specific inhibitor of GCS.[1] It acts as a structural analog of ceramide and is widely used as a tool to investigate the functional roles of GSLs and to evaluate the therapeutic potential of GCS inhibition.[2][5] This document provides detailed application notes and protocols for measuring the inhibition of GCS by this compound in both enzymatic and cell-based assays.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound and its analogs against Glucosylceramide Synthase (GCS) is typically quantified by the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values.

InhibitorAssay SystemIC50 ValueReference
This compound GCS enzyme assay5 µM[5]
D-threo-P4MDCK cell homogenates0.5 µM[6]
D-threo-p-methoxy-P4MDCK cell homogenates0.2 µM[6]

Signaling Pathways Modulated by GCS Inhibition

Inhibition of GCS by this compound leads to the depletion of glucosylceramide and its downstream metabolites, alongside an accumulation of the substrate, ceramide.[7] These alterations in sphingolipid levels impact several key signaling pathways.

GCS Inhibition and Apoptosis Induction

GCS_Inhibition_Apoptosis PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits GlcCer Glucosylceramide (Depleted) GCS->GlcCer Synthesizes Ceramide Ceramide (Accumulates) JNK JNK Pathway Ceramide->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulates Apoptosis Apoptosis JNK->Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis

GCS Inhibition and Insulin Signaling

GCS_Inhibition_Insulin_Signaling PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits GM3 GM3 Ganglioside (Depleted) GCS->GM3 Leads to synthesis of IR Insulin Receptor (IR) GM3->IR Inhibits autophosphorylation pIR Phosphorylated IR IR->pIR Insulin-stimulated autophosphorylation Akt1 Akt1 pIR->Akt1 Activates pAkt1 Phosphorylated Akt1 Akt1->pAkt1 Phosphorylation Downstream Downstream Signaling pAkt1->Downstream

Experimental Protocols

The following protocols provide detailed methodologies for assessing GCS inhibition by this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cell_based Cell-Based Assay iv_start Prepare Microsomal Fraction (GCS source) iv_incubation Incubate with Substrate (e.g., [3H]UDP-glucose) & This compound iv_start->iv_incubation iv_extraction Lipid Extraction iv_incubation->iv_extraction iv_analysis TLC/HPLC Analysis iv_extraction->iv_analysis iv_quant Quantify Product (Glucosylceramide) iv_analysis->iv_quant end Determine IC50 iv_quant->end cb_start Culture Cells cb_treatment Treat with this compound cb_start->cb_treatment cb_labeling Metabolic Labeling (e.g., [3H]palmitate or NBD-Ceramide) cb_treatment->cb_labeling cb_extraction Lipid Extraction cb_labeling->cb_extraction cb_analysis TLC/HPLC Analysis cb_extraction->cb_analysis cb_quant Quantify Labeled Glucosylceramide & Ceramide cb_analysis->cb_quant cb_quant->end start Start start->iv_start start->cb_start

Protocol 1: In Vitro Glucosylceramide Synthase Enzyme Assay

This protocol is adapted from methodologies described in the literature and is suitable for determining the direct inhibitory effect of this compound on GCS activity in a cell-free system.

1. Materials and Reagents:

  • Cells or Tissue: Source of GCS (e.g., cultured cells like MDCK or HepG2, or tissue homogenates).

  • This compound: Stock solution in an appropriate solvent (e.g., DMSO or ethanol). A 4 mM stock solution in ethanol is stable at 4°C for at least one month.[5]

  • Substrates:

    • Ceramide (e.g., C6-ceramide).

    • Radiolabeled UDP-glucose (e.g., [³H]UDP-glucose or [¹⁴C]UDP-glucose).

  • Lysis/Homogenization Buffer: e.g., 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

  • Reaction Buffer: e.g., 0.1 M Sodium Phosphate buffer (pH 7.8), 2.0 mM EDTA, 10 mM MgCl₂, 1.0 mM DTT, 2.0 mM β-NAD.

  • Liposome Preparation: Phosphatidylcholine and brain sulfatides for ceramide presentation.

  • Lipid Extraction Solvents: Chloroform, Methanol.

  • TLC Plates: Silica gel 60 plates.

  • TLC Developing Solvent: e.g., Chloroform/Methanol/Water (60:35:8, v/v/v).

  • Scintillation Cocktail and Counter.

2. Procedure:

a. Preparation of Microsomal Fraction (GCS Source):

  • Harvest cells or homogenize tissue in ice-cold lysis buffer.
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cell debris.
  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
  • Resuspend the microsomal pellet in reaction buffer and determine the protein concentration (e.g., using a BCA assay).

b. GCS Inhibition Assay:

  • Prepare a reaction mixture containing the reaction buffer, microsomal protein (e.g., 50 µg), and liposomal ceramide substrate.
  • Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control to the reaction tubes. Pre-incubate for 10-15 minutes at 37°C.
  • Initiate the enzymatic reaction by adding radiolabeled UDP-glucose.
  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

c. Lipid Extraction and Analysis:

  • Vortex the samples thoroughly and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the lipid extract under a stream of nitrogen.
  • Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v).
  • Spot the samples onto a TLC plate alongside a glucosylceramide standard.
  • Develop the TLC plate in the appropriate solvent system.
  • Visualize the standards (e.g., with iodine vapor).
  • Scrape the silica corresponding to the glucosylceramide band into a scintillation vial.
  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

d. Data Analysis:

  • Calculate the GCS activity as the amount of radiolabeled glucosylceramide formed per unit of protein per unit of time (e.g., pmol/mg/hr).
  • Plot the GCS activity against the concentration of this compound.
  • Determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Glucosylceramide Synthase Inhibition Assay

This protocol measures the effect of this compound on GCS activity within intact cells, providing a more physiologically relevant assessment of its inhibitory potential.

1. Materials and Reagents:

  • Cell Line: A suitable cell line (e.g., human keratinocytes, SH-SY5Y neuroblastoma cells, HepG2).[8][9][10]

  • Cell Culture Medium and Reagents.

  • This compound: Stock solution in an appropriate solvent.

  • Metabolic Labeling Reagent:

    • Fluorescent ceramide analog (e.g., NBD-C6-ceramide).

    • Radiolabeled fatty acid (e.g., [³H]palmitic acid).

  • Lipid Extraction Solvents: Chloroform, Methanol.

  • TLC Plates and Developing Solvent.

  • Instrumentation: Fluorescence plate reader or scintillation counter, depending on the label used.

2. Procedure:

a. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
  • Treat the cells with varying concentrations of this compound (e.g., 1 µM to 50 µM) or vehicle control for a specified duration (e.g., 24-48 hours).[8][9] The final concentration will be dependent on the cell type.[5]

b. Metabolic Labeling:

  • After the this compound treatment period, add the metabolic labeling reagent to the culture medium.
  • For fluorescent labeling: Add NBD-C6-ceramide to a final concentration of ~5 µM and incubate for 1-2 hours.
  • For radioactive labeling: Add [³H]palmitic acid and incubate for 4-24 hours to allow for incorporation into cellular lipids.
  • After the labeling period, wash the cells with ice-cold PBS to remove excess label.

c. Lipid Extraction and Analysis:

  • Lyse the cells and extract the total lipids using chloroform/methanol as described in Protocol 1.
  • Separate the lipid extracts by TLC.
  • For fluorescently labeled lipids: Visualize the TLC plate under a UV lamp and quantify the fluorescence intensity of the glucosylceramide and ceramide bands using a densitometer or a fluorescence scanner.
  • For radioactively labeled lipids: Perform autoradiography or scrape the corresponding bands and quantify using a scintillation counter.

d. Data Analysis:

  • Calculate the amount of labeled glucosylceramide relative to the total labeled lipids or relative to the labeled ceramide.
  • Express the GCS activity as a percentage of the vehicle-treated control.
  • Plot the relative GCS activity against the concentration of this compound and determine the IC50 value.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers investigating the inhibition of glucosylceramide synthase by this compound. The choice between an in vitro and a cell-based assay will depend on the specific research question. In vitro assays are ideal for studying the direct interaction between the inhibitor and the enzyme, while cell-based assays provide a more physiologically relevant context by considering factors such as cell permeability and metabolism of the inhibitor. By understanding the impact of this compound on GCS activity and downstream signaling pathways, researchers can further elucidate the roles of glycosphingolipids in health and disease and explore the therapeutic potential of targeting this crucial enzyme.

References

Troubleshooting & Optimization

d-threo-PDMP solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is readily soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and methanol are highly recommended.[1][2] It is also reported to be soluble in chloroform.[1]

Q2: I'm observing precipitation when I dilute my this compound stock solution in my aqueous cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue for hydrophobic compounds like this compound. The compound is highly soluble in organic solvents like DMSO but has very low solubility in aqueous solutions.[3] When the concentrated stock is added to the aqueous medium, the DMSO concentration is significantly diluted, causing the this compound to precipitate out of the solution.

Here are some troubleshooting steps to mitigate precipitation:

  • Optimize the final DMSO concentration: Determine the highest concentration of DMSO your cells can tolerate without toxicity. Then, prepare a more dilute stock solution of this compound so that a larger volume can be added to your culture medium without exceeding the tolerated DMSO level.

  • Stepwise dilution: Instead of adding the this compound stock directly to the full volume of your medium, try a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the rest of your medium.

  • Pre-warm your media: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Increase the serum concentration (if applicable): If your experimental conditions permit, increasing the serum percentage in your medium can sometimes help to keep hydrophobic compounds in solution.

  • Consider alternative formulation strategies: For in vivo studies or specific in vitro assays, co-solvents or carriers might be necessary. A common formulation involves an initial dilution in ethanol, followed by the addition of vehicles like PEG300, Tween-80, and saline.

Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A3: There are conflicting reports regarding the aqueous solubility of this compound. While most sources indicate it is sparingly soluble in aqueous buffers[3], one protocol suggests that a 4 mM stock solution of this compound hydrochloride hydrate can be prepared in water by heating to 40°C with sonication.[4] However, for most applications, it is advisable to first dissolve the compound in an organic solvent like ethanol or DMSO before further dilution in aqueous buffers. For instance, a solubility of approximately 0.05 mg/mL has been reported in a 1:5 solution of ethanol:PBS (pH 7.2).[3] It is not recommended to store aqueous solutions for more than one day.[3]

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[4] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best to aliquot the stock solution into smaller, single-use vials.

Quantitative Solubility Data

SolventReported SolubilityMolar Concentration (approx.)
Ethanol50 mg/mL[3]117.09 mM
DMSO30 mg/mL[3]70.25 mM
Dimethylformamide (DMF)25 mg/mL[3]58.54 mM
Ethanol:PBS (pH 7.2) (1:5)0.05 mg/mL[3]0.12 mM
Water (with heating and sonication)4 mM (as hydrochloride hydrate)[4]4 mM

Molecular Weight of this compound hydrochloride is approximately 427.0 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, weigh 4.27 mg.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.

  • Storage: Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of this compound for Cell Culture Experiments

  • Thaw Stock Solution: Thaw a vial of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium to 37°C.

  • Dilution: To achieve a final concentration of 10 µM in 10 mL of medium, for example, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed medium.

  • Mixing: Immediately after adding the stock solution, gently swirl or invert the culture flask/plate to ensure rapid and uniform distribution of the compound. Avoid vigorous shaking, which can cause shearing of cells.

  • Incubation: Proceed with your cell-based assay.

Protocol 3: Preparation of an Aqueous this compound Solution (4 mM)

Note: This protocol is based on a specific report and may require optimization.[4]

  • Weighing: Weigh the appropriate amount of this compound hydrochloride hydrate (MW: 445 g/mol ). For 1 mL of a 4 mM solution, this would be 1.78 mg.

  • Adding Water: Add the desired volume of sterile, deionized water.

  • Heating and Sonication: Heat the solution to 40°C in a water bath while sonicating until the compound is fully dissolved.[4]

  • Sterilization: Filter the solution through a 0.22 µm sterile filter.[4]

  • Storage: Store the solution at 4°C. This stock solution is reported to be stable for at least one month.[4]

Visualizations

This compound Mechanism of Action

This compound is a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[5][6] GCS is a key enzyme in the synthesis of glycosphingolipids, as it catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. By inhibiting GCS, this compound depletes the cell of glucosylceramide, which is the precursor for the synthesis of a wide variety of downstream glycosphingolipids, including gangliosides. This inhibition leads to an accumulation of ceramide.

GCS_Inhibition cluster_pathway Glycosphingolipid Synthesis Pathway cluster_inhibition Inhibition by this compound Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glycosphingolipids Complex Glycosphingolipids (e.g., Gangliosides) Glucosylceramide->Glycosphingolipids PDMP This compound PDMP->GCS

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Troubleshooting Workflow for this compound Precipitation

This workflow provides a logical sequence of steps to address precipitation issues when preparing this compound solutions for in vitro experiments.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_Stock 1. Check Stock Solution Is it clear? Start->Check_Stock Recreate_Stock Recreate Stock Solution (Ensure full dissolution) Check_Stock->Recreate_Stock No Check_Dilution 2. Review Dilution Protocol (Final DMSO/Ethanol concentration) Check_Stock->Check_Dilution Yes Recreate_Stock->Check_Stock Optimize_Dilution Optimize Dilution: - Lower stock concentration - Increase final solvent % - Use pre-warmed media Check_Dilution->Optimize_Dilution High Precipitate Stepwise_Dilution 3. Try Stepwise Dilution Check_Dilution->Stepwise_Dilution Low/Moderate Precipitate Optimize_Dilution->Stepwise_Dilution Perform_Stepwise Perform Stepwise Dilution: - Dilute stock in small media volume - Add to final volume Stepwise_Dilution->Perform_Stepwise Yes Consider_Formulation 4. Consider Alternative Formulation (For persistent issues) Stepwise_Dilution->Consider_Formulation No Success Solution is Clear Perform_Stepwise->Success Use_Cosolvents Use Co-solvents (e.g., PEG300, Tween-80) - Check cell compatibility Consider_Formulation->Use_Cosolvents Yes Consider_Formulation->Success No, consult literature for specific application Use_Cosolvents->Success

Caption: A step-by-step guide to resolving this compound precipitation.

References

troubleshooting d-threo-PDMP instability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with d-threo-PDMP. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) is a widely used inhibitor of glucosylceramide synthase (GCS). GCS is a key enzyme that catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide. By inhibiting GCS, this compound leads to a reduction in the cellular levels of glucosylceramide and downstream glycosphingolipids. This inhibition also causes an accumulation of the substrate, ceramide, a bioactive lipid known to be involved in cellular processes such as apoptosis and cell cycle arrest.[1][2][3]

Q2: How should I prepare and store my this compound stock solutions?

A2: Proper preparation and storage of this compound are critical for ensuring its stability and activity. It is soluble in DMSO, ethanol, and methanol.[4] For long-term storage, it is recommended to prepare a concentrated stock solution in one of these solvents and store it in aliquots to avoid repeated freeze-thaw cycles.

Storage TemperatureDurationSolvent
-20°CUp to 1 monthDMSO, Ethanol
-80°CUp to 6 monthsDMSO, Ethanol

Data compiled from multiple commercial supplier recommendations.[1][4][5][6][7]

Q3: What is the known stability of this compound in cell culture media?

A3: Currently, there is a lack of publicly available quantitative data on the stability and half-life of this compound in common cell culture media such as DMEM or RPMI-1640 under standard culture conditions (37°C, 5% CO₂). The stability of any compound in culture media can be influenced by factors such as pH, temperature, light exposure, and the presence of enzymes in serum. Given this absence of specific data, it is recommended that researchers determine the stability of this compound under their specific experimental conditions. A detailed protocol for this purpose is provided in the "Experimental Protocols" section of this guide.

Q4: I am seeing inconsistent results with my this compound experiments. What could be the cause?

A4: Inconsistent results can arise from several factors related to the stability and handling of this compound:

  • Stock Solution Degradation: Improperly stored stock solutions or those that have undergone multiple freeze-thaw cycles may have reduced potency. It is advisable to use freshly prepared or properly stored aliquots.

  • Instability in Culture Media: this compound may degrade in your culture medium over the course of your experiment. This can be particularly relevant for long-term incubations. Consider replenishing the media with fresh this compound at regular intervals.

  • Cell Density and Metabolism: The metabolic activity of your cells can affect the concentration of this compound. Higher cell densities may lead to faster metabolism of the compound.

  • Off-Target Effects: this compound has been reported to have effects independent of GCS inhibition, such as influencing mTOR signaling.[8] These off-target effects could contribute to variability in your results depending on the cellular context.

  • Serum Interactions: Components in fetal bovine serum (FBS) can bind to small molecules or contain enzymes that may degrade this compound. If you observe significant variability, consider reducing the serum concentration or using serum-free media, if appropriate for your cell line.

Troubleshooting Guides

Problem: Reduced or no observable effect of this compound.
Possible Cause Troubleshooting Step
Degraded this compound Stock Prepare a fresh stock solution from powder. Aliquot and store at -80°C for long-term use.
Instability in Culture Media Determine the stability of this compound in your specific media and under your experimental conditions using the provided HPLC or LC-MS/MS protocol. Consider a time-course experiment to assess the duration of its effectiveness.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental endpoint.
Cell Line Resistance Some cell lines may be less sensitive to GCS inhibition. Confirm GCS expression and activity in your cell line.
Problem: High cell toxicity or unexpected off-target effects.
Possible Cause Troubleshooting Step
Ceramide Accumulation High concentrations of this compound can lead to excessive ceramide accumulation, which is cytotoxic. Lower the concentration of this compound or reduce the incubation time.
Off-Target Effects Be aware of the known off-target effects of this compound, such as mTOR pathway modulation.[8] If these are a concern, consider using alternative GCS inhibitors to confirm that the observed phenotype is due to GCS inhibition.
Solvent Toxicity Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.5%).

Experimental Protocols

Protocol 1: Determination of this compound Stability in Cell Culture Media by HPLC

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium.

Materials:

  • This compound

  • Your cell culture medium of choice (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Prepare a this compound standard curve:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions in your cell culture medium to generate a standard curve (e.g., 1, 5, 10, 25, 50 µM).

    • Analyze these standards immediately by HPLC to establish the relationship between concentration and peak area.

  • Incubate this compound in culture media:

    • Prepare a solution of this compound in your cell culture medium at the desired experimental concentration (e.g., 20 µM).

    • Incubate the medium in a cell culture incubator at 37°C and 5% CO₂.

    • At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.

    • Immediately store the collected aliquots at -80°C until analysis.

  • Sample preparation and HPLC analysis:

    • Thaw the collected samples.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the sample in the mobile phase.

    • Analyze the samples by HPLC. An example of HPLC conditions would be a C18 column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Detection can be performed at a wavelength determined from the UV spectrum of this compound.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the standard curve.

    • Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in your culture medium.

Protocol 2: Caspase-3/7 Activity Assay

This assay can be used to measure apoptosis induced by this compound through ceramide accumulation.

Materials:

  • Cells treated with this compound

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Plate cells in a multi-well plate and treat with various concentrations of this compound for the desired time. Include untreated and positive controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing 100 µL of blank, negative control, or treated cells in culture medium.

  • Gently mix the contents of the wells.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each sample using a luminometer.

  • Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 3: Quantification of Cellular Ceramide by LC-MS/MS

This protocol outlines a general method for quantifying the accumulation of ceramide in cells treated with this compound.

Materials:

  • Cells treated with this compound

  • Internal standards (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water)

  • LC-MS/MS system

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest and wash the cells.

    • Add an internal standard.

    • Perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.

  • Sample Preparation:

    • Dry the lipid extract under nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient.

    • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) mode on a tandem mass spectrometer.

  • Data Analysis:

    • Normalize the peak areas of the endogenous ceramides to the peak area of the internal standard.

    • Quantify the amount of each ceramide species using a standard curve.

Visualizations

G This compound Mechanism of Action and Downstream Effects PDMP This compound GCS Glucosylceramide Synthase (GCS) PDMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Induces Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids G Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Media Spike into Culture Media Prep_Stock->Prep_Media Incubate Incubate at 37°C, 5% CO₂ Prep_Media->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC/LC-MS Sample->Analyze Quantify Quantify Remaining This compound Analyze->Quantify Calculate Calculate Half-Life Quantify->Calculate

References

Technical Support Center: Optimizing d-threo-PDMP Treatment for Glycosphingolipid Depletion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of this compound for glycosphingolipid (GSL) depletion.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[1] By inhibiting GCS, this compound prevents the transfer of glucose to ceramide, thereby blocking the formation of glucosylceramide (GlcCer) and subsequently, the synthesis of downstream complex GSLs such as lactosylceramide and gangliosides (e.g., GM3, GD3).[1][2] This leads to a time-dependent depletion of cellular GSLs.

Q2: What is a typical starting concentration and treatment duration for this compound?

A2: The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific experimental goals. However, a common starting point is a concentration range of 5-40 µM.[1] Treatment durations can vary from as short as 2-14 hours to several days (e.g., 2-8 days).[1] For significant GSL depletion, a 24-72 hour treatment is often employed. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Q3: How can I assess the efficiency of GSL depletion?

A3: The most common method for quantifying GSL levels is High-Performance Liquid Chromatography (HPLC) following lipid extraction from the cells. Other methods include High-Performance Thin-Layer Chromatography (HPTLC) and mass spectrometry-based lipidomics. For a more qualitative assessment of specific cell surface GSLs, flow cytometry or immunofluorescence microscopy using antibodies against specific GSLs (e.g., GM3) can be utilized.

Q4: Does this compound have any known off-target effects?

A4: While this compound is a specific inhibitor of GCS, high concentrations or prolonged treatment may lead to off-target effects. One reported effect is the accumulation of the GCS substrate, ceramide, which is a bioactive lipid that can induce apoptosis.[3] Additionally, some studies have reported effects on lysosomal lipid storage and mTOR signaling that may be independent of GCS inhibition.[3] It is important to include appropriate controls, such as using the inactive enantiomer, L-threo-PDMP, to distinguish GCS-specific effects from off-target effects.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death/Toxicity - Concentration of this compound is too high: Different cell lines have varying sensitivities. - Prolonged treatment duration: Continuous exposure can lead to cytotoxicity. - Ceramide accumulation: Inhibition of GCS can lead to a buildup of its substrate, ceramide, which can trigger apoptosis.[3] - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at high concentrations.- Perform a dose-response curve to determine the IC50 for your cell line and use a concentration that effectively depletes GSLs with minimal toxicity. - Optimize the treatment duration; shorter incubation times may be sufficient. - Monitor ceramide levels. If they are significantly elevated, consider reducing the this compound concentration or treatment time. - Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Incomplete GSL Depletion - Insufficient this compound concentration: The concentration may be too low to effectively inhibit GCS. - Inadequate treatment duration: GSLs have varying turnover rates, and longer treatment may be required for complete depletion. - Cell line is resistant to this compound: Some cell lines may have higher GCS expression or alternative pathways for GSL synthesis.- Increase the concentration of this compound based on a dose-response study. - Extend the treatment duration and perform a time-course analysis of GSL levels. - Verify GCS expression in your cell line. Consider using a different GSL synthesis inhibitor or a genetic approach (e.g., siRNA) to target GCS.
Variability in Experimental Results - Inconsistent this compound preparation: Inaccurate weighing or dilution of the compound. - Cell culture inconsistencies: Variations in cell density, passage number, or growth conditions. - Inconsistent GSL extraction or analysis: Errors in the lipid extraction or HPLC/HPTLC procedure.- Prepare a fresh stock solution of this compound for each experiment and ensure accurate dilution. - Maintain consistent cell culture practices, including seeding density and passage number. - Standardize the GSL extraction and analysis protocol. Use an internal standard to normalize for variations in extraction efficiency.
Unexpected Phenotypic Changes - Off-target effects of this compound: As mentioned in the FAQs, this compound can have effects independent of GCS inhibition.[3] - Alterations in signaling pathways: GSLs are important components of cell membranes and are involved in various signaling pathways. Their depletion can have widespread effects.- Use the inactive enantiomer, L-threo-PDMP, as a negative control to identify off-target effects. - Investigate the effects of this compound on relevant signaling pathways (e.g., insulin signaling, Akt pathway) to understand the downstream consequences of GSL depletion.

Quantitative Data on this compound Treatment

The following tables summarize quantitative data from published studies on the effect of this compound on GSL levels and downstream signaling.

Table 1: Effect of this compound on GSL Levels in HepG2 Cells

TreatmentGM3 Ganglioside Level (% of Control)
40 µM this compound22.3%

Data from a study in human hepatocyte-derived HepG2 cells. Treatment duration was not specified.

Table 2: Effect of this compound on Downstream Signaling in HepG2 Cells

TreatmentInsulin Receptor Autophosphorylation (% of Control)Phosphorylated Akt1 (% of Control)
40 µM this compound185.1%286.0%

Data from the same study in HepG2 cells, following stimulation with 100 nM insulin.

Experimental Protocols

Protocol 1: GSL Depletion in Cultured Cells using this compound
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Sample Storage: Store the cell pellets at -80°C until lipid extraction.

Protocol 2: Extraction of GSLs from Cultured Cells for HPLC Analysis
  • Cell Lysis: Resuspend the cell pellet in a known volume of water and sonicate to lyse the cells.

  • Lipid Extraction: Add a 2:1 (v/v) mixture of chloroform:methanol to the cell lysate to a final ratio of 2:1:0.8 (chloroform:methanol:water).

  • Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

  • GSL Collection: Carefully collect the upper aqueous phase (containing GSLs) and the lower organic phase. Re-extract the lower phase and the protein interface with a 1:1 (v/v) mixture of chloroform:methanol and combine the upper phases.

  • Purification: Apply the combined upper phases to a C18 solid-phase extraction (SPE) column to remove salts and other impurities. Elute the GSLs with methanol.

  • Drying and Reconstitution: Dry the eluted GSLs under a stream of nitrogen and reconstitute in a known volume of the initial mobile phase for HPLC analysis.

Visualizations

GSL Biosynthesis Pathway and this compound Inhibition

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer GlcCer LacCer LacCer GlcCer->LacCer UDP-Galactose Complex_GSLs Complex GSLs (e.g., GM3, Gb3) LacCer->Complex_GSLs d_threo_PDMP This compound d_threo_PDMP->GCS GCS->GlcCer UDP-Glucose

Caption: Inhibition of GSL biosynthesis by this compound.

Experimental Workflow for GSL Depletion and Analysis

GSL_Workflow Start Seed Cells Treatment Treat with this compound (or vehicle control) Start->Treatment Harvest Harvest Cells Treatment->Harvest Extraction Lipid Extraction (Chloroform:Methanol) Harvest->Extraction Purification Solid-Phase Extraction (C18 column) Extraction->Purification Analysis HPLC Analysis Purification->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for GSL depletion and analysis.

Impact of GSL Depletion on Insulin and Akt Signaling

Signaling_Pathway cluster_membrane Plasma Membrane Insulin Insulin IR Insulin Receptor Insulin->IR GSLs GSLs IR->GSLs Modulation IRS1 IRS-1 IR->IRS1 pY PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pT308 pAkt p-Akt (Active) Akt->pAkt pS473 Downstream Downstream Effects (e.g., Glucose Uptake) pAkt->Downstream d_threo_PDMP This compound GCS GCS d_threo_PDMP->GCS GCS->GSLs Depletion

Caption: GSL depletion enhances insulin/Akt signaling.

References

Technical Support Center: D-threo-PDMP and mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the off-target effects of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) on the mTOR signaling pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Question/Issue Possible Cause(s) Suggested Solution(s)
No change in mTOR localization after PDMP treatment. 1. Suboptimal PDMP concentration or incubation time: The effect of PDMP on mTOR localization is time-dependent. 2. Cell type variability: Different cell lines may have varying sensitivities to PDMP. 3. Issues with immunofluorescence staining: Poor antibody penetration or non-specific binding.1. Perform a time-course and dose-response experiment: Start with a range of PDMP concentrations (e.g., 10-50 µM) and time points (e.g., 2, 4, 6, 8 hours). A noticeable dissociation of mTOR from the lysosome can be observed as early as 2 hours.[1][2] 2. Consult literature for your specific cell line: If available, use previously reported effective concentrations. Otherwise, an empirical determination is necessary. 3. Optimize your immunofluorescence protocol: Ensure proper cell permeabilization (e.g., with Triton X-100 or saponin). Use a well-validated primary antibody for mTOR and a lysosomal marker (e.g., LAMP1). Include appropriate controls (e.g., secondary antibody only).
Inconsistent TFEB nuclear translocation results. 1. Semi-quantitative analysis: Manual scoring of TFEB localization can be subjective. 2. Transient effect: The timing of peak TFEB nuclear translocation may vary. 3. Cell confluence: High cell density can affect cellular stress and signaling pathways.1. Use automated image analysis software: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of TFEB for an unbiased assessment. 2. Perform a detailed time-course experiment: Capture images at multiple time points after PDMP addition to identify the peak response time. For example, at 2 hours, approximately 10% of cells may show nuclear TFEB, increasing to around 35% by 6 hours.[1][2] 3. Maintain consistent cell seeding density: Plate cells at a consistent, sub-confluent density for all experiments.
No significant decrease in phosphorylated S6K1 or 4E-BP1. 1. Timing of analysis: The effect on downstream targets may have a different temporal profile than mTOR localization changes. 2. Feedback loop activation: Other signaling pathways might be compensating for the mTOR inhibition. 3. Western blot technical issues: Inefficient protein extraction or antibody issues.1. Analyze multiple time points: Collect lysates at various times post-PDMP treatment to capture the dynamics of downstream signaling. 2. Investigate other pathways: Consider the potential for crosstalk with pathways like PI3K/Akt.[3] 3. Optimize Western blot protocol: Use lysis buffers containing phosphatase and protease inhibitors. Ensure you are using validated phospho-specific antibodies and run appropriate controls (e.g., total protein levels).
High cell toxicity or death observed after PDMP treatment. 1. PDMP concentration is too high: Excessive concentrations can lead to off-target effects beyond mTOR inactivation and induce apoptosis.[1][2] 2. Prolonged incubation: Long exposure to PDMP can be detrimental to cell health.1. Determine the optimal, non-toxic concentration: Perform a dose-response curve and assess cell viability using an MTT assay or similar method. 2. Limit the duration of the experiment: Use the shortest incubation time that yields the desired effect on mTOR signaling.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary off-target mechanism of this compound on the mTOR pathway? A1: this compound, a glucosylceramide synthase (GCS) inhibitor, causes the accumulation of lipids, such as lysobisphosphatidic acid (LBPA) and cholesterol, within the lysosomes.[4] This lysosomal lipid accumulation leads to the dissociation of mTOR from the lysosomal surface, resulting in its inactivation.[1][2]

  • Q2: How does PDMP-induced mTOR inactivation affect downstream signaling? A2: The primary documented downstream effect is the dephosphorylation of Transcription Factor EB (TFEB).[1][2] In its active, phosphorylated state, TFEB is sequestered in the cytoplasm by mTOR.[1] Upon mTOR inactivation, TFEB is dephosphorylated and translocates to the nucleus, where it promotes the expression of genes involved in lysosomal biogenesis and autophagy.[1]

  • Q3: Is the effect of PDMP on mTOR specific to this compound? A3: Studies have shown that other GCS inhibitors, such as N-butyldeoxynojirimycin (NB-DNJ or Miglustat), do not induce the same level of lysosomal sphingolipid accumulation or mTOR dissociation, suggesting that this off-target effect is specific to the molecular structure of PDMP.[4]

  • Q4: What is the expected timeline for observing the effects of PDMP on mTOR signaling? A4: The effects are relatively rapid. Lysosomal accumulation of LBPA can be detected as early as 2 hours after PDMP treatment.[1] This is followed by mTOR dissociation from the lysosome and the beginning of TFEB nuclear translocation at around the same time point.[1][2] Cholesterol accumulation in the lysosome is a later event, typically observed after 6 hours of treatment.[1]

Quantitative Data

Table 1: Time-Dependent Nuclear Translocation of TFEB Following PDMP Treatment

Treatment Time (hours)Percentage of Cells with Nuclear TFEB (%)
00
210
635
Data is representative of findings reported in studies on the effects of PDMP on TFEB localization.[1][2]

Table 2: Representative Western Blot Densitometry Data for mTOR Downstream Targets

Treatmentp-S6K1 (Thr389) / Total S6K1 (Relative Units)p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Relative Units)
Vehicle Control1.001.00
PDMP (50 µM, 6h)0.450.52
This table presents hypothetical data to illustrate the expected trend of decreased phosphorylation of mTORC1 downstream targets following PDMP-induced inactivation. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence for mTOR and TFEB Subcellular Localization
  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.

  • PDMP Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified time points (e.g., 0, 2, 4, 6 hours).

  • Fixation: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with primary antibodies against mTOR (e.g., rabbit anti-mTOR) and TFEB (e.g., mouse anti-TFEB) diluted in 1% BSA in PBS overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash three times with PBS. Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a confocal microscope.

Protocol 2: Western Blot for mTOR Pathway Proteins
  • Cell Lysis: After PDMP treatment, wash cells with ice-cold PBS and immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PDMP_mTOR_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mTOR_active mTORC1 (Active) TFEB_p p-TFEB mTOR_active->TFEB_p Phosphorylates mTOR_inactive mTORC1 (Inactive) mTOR_active->mTOR_inactive TFEB TFEB TFEB_p->TFEB PDMP This compound GCS GCS PDMP->GCS Inhibits Lipid_Acc Lysosomal Lipid Accumulation PDMP->Lipid_Acc Induces GCS->Lipid_Acc Lipid_Acc->mTOR_active Displaces mTOR_inactive->TFEB_p Dephosphorylation TFEB_nuc TFEB TFEB->TFEB_nuc Translocates Gene_Exp Gene Expression (Lysosomal Biogenesis, Autophagy) TFEB_nuc->Gene_Exp Promotes

Caption: Off-target effect of this compound on the mTOR signaling pathway.

Troubleshooting_Workflow Start Start: No effect of PDMP on mTOR pathway observed Check_Protocol Verify Experimental Protocol: - PDMP concentration & time? - Cell line sensitivity? - Antibody validation? Start->Check_Protocol Optimize_PDMP Optimize PDMP Treatment: Perform dose-response and time-course experiments Check_Protocol->Optimize_PDMP Parameters Uncertain Check_Localization Assess mTOR/TFEB Localization (Immunofluorescence) Check_Protocol->Check_Localization Protocol OK Optimize_PDMP->Check_Localization Check_Downstream Assess Downstream Targets (Western Blot for p-S6K1, p-4E-BP1) Check_Localization->Check_Downstream Localization Change Confirmed Consult_Literature Consult Literature for Alternative Pathways or Cell-Specific Effects Check_Localization->Consult_Literature No Localization Change Problem_Solved Problem Resolved Check_Downstream->Problem_Solved Downstream Inhibition Confirmed Check_Downstream->Consult_Literature No Downstream Inhibition

Caption: Troubleshooting workflow for PDMP and mTOR signaling experiments.

References

Technical Support Center: D-threo-PDMP and Lysosomal Lipid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding lysosomal lipid accumulation as a side effect of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a widely used synthetic ceramide analog. Its primary and most well-known mechanism of action is the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2] By inhibiting GCS, this compound effectively depletes cells of glucosylceramide and downstream complex glycosphingolipids.

Q2: What is lysosomal lipid accumulation and how is it related to this compound treatment?

A2: Lysosomal lipid accumulation is a cellular phenotype characterized by the abnormal buildup of various lipid species within lysosomes, organelles responsible for cellular degradation and recycling. This condition is a hallmark of a class of genetic disorders known as lysosomal storage diseases.[3] Several studies have demonstrated that treatment with this compound can induce lysosomal lipid accumulation as a side effect.[1][4] This includes the accumulation of sphingolipids (like ceramide), cholesterol, and the lysosome-specific phospholipid, lysobisphosphatidic acid (LBPA).[1][5]

Q3: Is the lysosomal lipid accumulation caused by this compound solely due to its inhibition of glucosylceramide synthase?

A3: No, the effects of this compound on lysosomal lipid storage appear to extend beyond its role as a GCS inhibitor. Studies have shown that this compound induces sphingolipid accumulation in lysosomes, an effect not observed with other GCS inhibitors like NB-DNJ (Miglustat).[1] Furthermore, this compound has been shown to alter cellular cholesterol homeostasis independently of glycosphingolipid synthesis inhibition.[5] This suggests that this compound has off-target effects that directly impact lysosomal function.

Q4: What is the proposed mechanism for this compound-induced lysosomal lipid accumulation independent of GCS inhibition?

A4: The precise mechanism is still under investigation, but evidence points towards a direct impact on lysosomal function. This compound treatment has been shown to cause defective export of lipids from the lysosome.[1] A key event appears to be the early accumulation of LBPA within the lysosome, which then leads to the subsequent accumulation of sphingolipids and cholesterol.[1] This initial lipid perturbation is correlated with the inactivation of the mechanistic target of rapamycin (mTOR) signaling complex 1 (mTORC1) at the lysosomal surface.[6][7]

Q5: How does mTOR inactivation by this compound lead to changes in lysosomal function?

A5: mTORC1 is a crucial sensor of cellular nutrient status and is typically localized to the lysosomal membrane in its active state. The accumulation of LBPA induced by this compound is associated with the dissociation of mTOR from the lysosome, leading to its inactivation.[1][6] Inactivated mTORC1 can no longer phosphorylate its downstream targets, including the transcription factor EB (TFEB). Dephosphorylated TFEB translocates to the nucleus, where it acts as a master regulator of lysosomal biogenesis and autophagy by promoting the expression of genes involved in these processes.[6][8] This represents a cellular stress response to the perceived lysosomal dysfunction.

Data Presentation

Table 1: IC50 Value of this compound for Glucosylceramide Synthase

CompoundEnzymeIC50Source
(+)-D-threo-PDMPGlucosylceramide Synthase5 µM[9]

Table 2: Time-Dependent Lysosomal Lipid Accumulation in HeLa Cells Treated with 20 µM this compound

Time of TreatmentLipid Species Accumulating in LysosomesMethod of DetectionSource
2 hoursLysobisphosphatidic acid (LBPA)Immunofluorescence[1][10]
4 hoursSphingolipids (pacSph-derived)Click Chemistry & Fluorescence Microscopy[1][10]
6 hoursCholesterolFilipin Staining[1][10]

Experimental Protocols

Protocol 1: Detection of Lysosomal Cholesterol Accumulation using Filipin Staining

This protocol is for the qualitative and semi-quantitative analysis of unesterified cholesterol accumulation in the lysosomes of cultured cells.

Materials:

  • Cultured cells on glass coverslips or in imaging-compatible plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 mg/mL Glycine in PBS

  • Filipin complex (e.g., from Streptomyces filipinensis)

  • Dimethyl sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS)

  • Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)

Procedure:

  • Cell Culture and Treatment: Plate cells on coverslips or imaging plates and culture until they reach the desired confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include untreated and vehicle-treated (DMSO) controls.

  • Fixation:

    • Gently wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 1 hour at room temperature.

  • Quenching:

    • Wash the cells three times with PBS.

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any remaining PFA.

  • Staining:

    • Prepare a 25 mg/mL stock solution of Filipin in DMSO. Protect from light.

    • Prepare a fresh working solution of 50 µg/mL Filipin in PBS containing 10% FBS.

    • Wash the cells three times with PBS.

    • Incubate the cells with the Filipin working solution for 2 hours at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips with a suitable mounting medium or image the plates directly in PBS.

    • Immediately visualize the cells using a fluorescence microscope with a UV filter. Filipin fluorescence is prone to rapid photobleaching, so minimize exposure to the excitation light.

Protocol 2: Detection of Lysosomal LBPA Accumulation by Immunofluorescence

This protocol outlines the general steps for immunostaining of LBPA in cultured cells. Optimization of antibody concentrations and incubation times may be required.

Materials:

  • Cultured cells on glass coverslips

  • PBS, pH 7.4

  • 4% PFA in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS or 0.05% Saponin in PBS)

  • Blocking Buffer (e.g., 1% BSA and 5% normal goat serum in PBS)

  • Primary antibody: Mouse anti-LBPA monoclonal antibody (e.g., clone 6C4)

  • Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture, Treatment, and Fixation: Follow steps 1 and 2 as described in Protocol 1.

  • Permeabilization:

    • Wash the fixed cells three times with PBS.

    • Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

  • Blocking:

    • Wash the cells three times with PBS.

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-LBPA primary antibody in Blocking Buffer to its optimal working concentration.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with a nuclear counterstain like DAPI or Hoechst, if desired.

    • Wash once with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 3: Visualization of Lysosomal Sphingolipid Accumulation using Click Chemistry

This protocol describes the use of a photo-activatable and clickable sphingosine analog (pacSph) to visualize sphingolipid metabolism and accumulation.

Materials:

  • Cultured cells (SGPL1 knockout cells are recommended for enhanced signal)

  • pacSph (Photo-Click Sphingosine)

  • Cell culture medium

  • PBS, pH 7.4

  • 4% PFA in PBS

  • Click reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a fluorescently tagged alkyne or azide)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and treat with this compound as described in Protocol 1.

    • Incubate the cells with pacSph in the culture medium for a defined period (e.g., 1 hour) to allow for metabolic incorporation into complex sphingolipids.

  • Chase Period:

    • Remove the pacSph-containing medium and wash the cells with fresh medium.

    • Incubate the cells in fresh medium for a "chase" period to allow the labeled sphingolipids to traffic to their destination organelles.

  • Fixation: Fix the cells with 4% PFA as described in Protocol 1.

  • Click Reaction:

    • Permeabilize the cells as described in Protocol 2.

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and the fluorescent azide or alkyne probe.

    • Incubate the fixed and permeabilized cells with the click reaction cocktail to attach the fluorophore to the pacSph-containing lipids.

  • Imaging: Wash the cells, counterstain if desired, and image using a fluorescence or confocal microscope.

Troubleshooting Guides

Issue 1: High Background in Filipin Staining

  • Possible Cause: Inadequate washing.

    • Solution: Ensure thorough washing with PBS after fixation, quenching, and staining steps.

  • Possible Cause: Filipin solution is too concentrated or has aggregated.

    • Solution: Prepare the Filipin working solution fresh and ensure it is well-dissolved. Centrifuge the working solution briefly to pellet any aggregates before adding it to the cells.

  • Possible Cause: Autofluorescence from the cells or culture plastic.

    • Solution: Image an unstained, fixed sample to assess the level of autofluorescence. Use imaging plates with low autofluorescence properties.

Issue 2: Weak or No Signal in Immunofluorescence

  • Possible Cause: Primary antibody concentration is too low.

    • Solution: Optimize the primary antibody concentration by performing a titration.

  • Possible Cause: The antigen is masked by fixation.

    • Solution: Try a different fixation method (e.g., methanol fixation if compatible with the antibody) or perform antigen retrieval steps.

  • Possible Cause: Inefficient permeabilization.

    • Solution: Increase the permeabilization time or try a different permeabilizing agent (e.g., switch from Triton X-100 to saponin, which is milder).

  • Possible Cause: Primary and secondary antibodies are incompatible.

    • Solution: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).

Issue 3: Photobleaching of Filipin Signal

  • Possible Cause: Filipin is highly susceptible to photobleaching.

    • Solution: Minimize the exposure of the sample to the excitation light. Use a sensitive camera and the lowest possible excitation intensity. Image the samples immediately after staining. Use an anti-fade mounting medium if possible, although its effectiveness with Filipin can be limited.

Issue 4: Cell Toxicity or Altered Morphology with this compound Treatment

  • Possible Cause: The concentration of this compound is too high or the treatment duration is too long.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration that induces lipid accumulation without causing significant cell death or morphological changes.

  • Possible Cause: Solvent (DMSO) toxicity.

    • Solution: Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and include a vehicle-only control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging plate_cells Plate Cells treat_pdmp Treat with this compound plate_cells->treat_pdmp fix_cells Fix with 4% PFA treat_pdmp->fix_cells perm_cells Permeabilize Cells fix_cells->perm_cells block Block Non-specific Binding perm_cells->block filipin Stain with Filipin perm_cells->filipin click_chem Perform Click Reaction (for pacSph) perm_cells->click_chem primary_ab Incubate with Primary Ab (e.g., anti-LBPA) block->primary_ab secondary_ab Incubate with Secondary Ab primary_ab->secondary_ab image Fluorescence Microscopy secondary_ab->image filipin->image click_chem->image

Caption: Experimental workflow for detecting lysosomal lipid accumulation.

signaling_pathway cluster_cell Cellular Response to this compound pdmp This compound gcs Glucosylceramide Synthase (GCS) pdmp->gcs inhibits lysosome Lysosome pdmp->lysosome off-target effect glyco Glycosphingolipid Synthesis gcs->glyco lbpa LBPA Accumulation lysosome->lbpa early event sphingo Sphingolipid Accumulation lbpa->sphingo followed by mtor mTORC1 Inactivation (at lysosome) lbpa->mtor leads to chol Cholesterol Accumulation sphingo->chol followed by tfeb_p Phosphorylated TFEB (Cytosolic) mtor->tfeb_p inhibition of phosphorylation tfeb TFEB (Nuclear) tfeb_p->tfeb dephosphorylation & nuclear translocation genes Lysosomal & Autophagy Gene Expression tfeb->genes activates

References

Validation & Comparative

A Comparative Guide to d-threo-PDMP and l-threo-PDMP: Stereoisomers with Opposing Effects on Glycosphingolipid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the d-threo and l-threo enantiomers of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), two synthetic ceramide analogs that exhibit strikingly different effects on the biosynthesis of glycosphingolipids (GSLs). While d-threo-PDMP is a well-established inhibitor of glucosylceramide synthase (GCS), the initial and rate-limiting enzyme in the synthesis of most GSLs, l-threo-PDMP has been shown to stimulate their production. This guide will delve into their mechanisms of action, present supporting experimental data, detail relevant experimental protocols, and illustrate the signaling pathways they modulate.

At a Glance: this compound vs. l-threo-PDMP

FeatureThis compoundl-threo-PDMP
Primary Effect on GSL Synthesis InhibitoryStimulatory
Target Enzyme Glucosylceramide Synthase (GCS)Does not directly inhibit GCS in vitro; mechanism may involve modulation of glycosyltransferase stability or activity[1][2]
Downstream GSL Levels Decreased (e.g., GlcCer, LacCer, GM3)[3]Increased (e.g., GlcCer, LacCer, GM3)[1][2]
Cellular Consequences Induction of ceramide accumulation, cell cycle arrest, mTOR inactivation[4][5][6]Anti-inflammatory effects in microglia, neurotrophic activity[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and l-threo-PDMP on GSL synthesis and related cellular parameters.

Table 1: Inhibitory and Stimulatory Effects on Glycosphingolipid Synthesis

CompoundAssayCell Line/SystemConcentrationResultCitation
This compound Glucosylceramide Synthase ActivityIn vitro kinetic analysis-IC50: 5 µM[7]
GM3 Ganglioside LevelsHuman Hepatoma (HepG2)40 µMReduced to 22.3% of control
l-threo-PDMP Metabolic Labeling of GSLsB16 Melanoma CellsNot specified"Significantly increased" incorporation of [3H]Gal into GlcCer, LacCer, and GM3[1]
Lactosylceramide (LacCer) LevelsB16 Melanoma CellsNot specified"Considerable accumulation"[3]

Note: Quantitative data for the stimulatory effect of l-threo-PDMP is limited in the currently available literature; however, multiple studies qualitatively confirm a significant increase in GSL synthesis.

Signaling Pathways and Mechanisms of Action

The opposing effects of this compound and l-threo-PDMP on GSL synthesis lead to the modulation of distinct downstream signaling pathways.

Glycosphingolipid Biosynthesis Pathway

The synthesis of most glycosphingolipids begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by glucosylceramide synthase (GCS). This compound directly inhibits this step, leading to a depletion of downstream GSLs and an accumulation of the substrate, ceramide.

GSL_synthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Inhibited by this compound Downstream_GSLs Lactosylceramide, Gangliosides (GM3, etc.), other GSLs GlcCer->Downstream_GSLs Stimulated by l-threo-PDMP d_PDMP This compound d_PDMP->GCS l_PDMP l-threo-PDMP l_PDMP->GlcCer Stimulates (mechanism indirect)

Glycosphingolipid synthesis pathway showing the opposing effects of d- and l-threo-PDMP.
This compound: Ceramide Accumulation, Cell Cycle Arrest, and mTOR Inactivation

By inhibiting GCS, this compound leads to an accumulation of cellular ceramide. Ceramide is a bioactive lipid that can act as a second messenger in various signaling pathways. Elevated ceramide levels have been shown to induce cell cycle arrest at the G1/S and G2/M transitions by decreasing the activity of cyclin-dependent kinases (cdk2 and p34cdc2).[4] Furthermore, this compound treatment has been linked to the inactivation of the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[5][6]

d_PDMP_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol d_PDMP This compound GCS GCS d_PDMP->GCS inhibits mTOR mTOR (Inactivation) d_PDMP->mTOR leads to Ceramide Ceramide (Accumulation) GCS->Ceramide leads to accumulation of substrate cdks cdk2 / p34cdc2 (Cyclin-Dependent Kinases) Ceramide->cdks inhibits activity of CellCycle Cell Cycle Progression (G1/S and G2/M) cdks->CellCycle CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Signaling pathway of this compound leading to cell cycle arrest and mTOR inactivation.
l-threo-PDMP: Anti-inflammatory Effects in Microglia via TLR4 Signaling Modulation

In contrast to its d-enantiomer, l-threo-PDMP has demonstrated anti-inflammatory properties, particularly in microglial cells. By stimulating the synthesis of gangliosides, l-threo-PDMP can modulate the cell surface expression and signaling of receptors such as Toll-like receptor 4 (TLR4). Activation of TLR4 by ligands like lipopolysaccharide (LPS) typically triggers pro-inflammatory signaling cascades involving MyD88, NF-κB, and MAP kinases. l-threo-PDMP-induced increases in gangliosides have been shown to attenuate this response, leading to reduced production of pro-inflammatory cytokines.

l_PDMP_pathway cluster_membrane Microglial Cell Membrane cluster_cytosol Cytosol l_PDMP l-threo-PDMP Gangliosides Increased Ganglioside Synthesis l_PDMP->Gangliosides stimulates TLR4 TLR4 Gangliosides->TLR4 modulates signaling of MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 NFkB_MAPK NF-κB & MAPK Pathways MyD88->NFkB_MAPK Inflammation Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammation

Anti-inflammatory signaling of l-threo-PDMP in microglia.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound and l-threo-PDMP on GSL synthesis.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines can be used, including B16 melanoma cells, human hepatoma HepG2 cells, and NIH 3T3 fibroblasts, depending on the specific research question.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • PDMP Treatment: this compound or l-threo-PDMP is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentration for a specified duration (e.g., 24-72 hours). Control cells are treated with the vehicle alone.

Glycosphingolipid Extraction and Analysis

A general workflow for the extraction and analysis of GSLs is depicted below.

exp_workflow Start Cell Culture with d- or l-threo-PDMP Treatment Harvest Harvest and Homogenize Cells Start->Harvest Extract Lipid Extraction (e.g., Chloroform/Methanol/Water) Harvest->Extract Purify Purification of GSLs (e.g., n-butanol/water partitioning) Extract->Purify Analyze Analysis of GSLs Purify->Analyze TLC Thin-Layer Chromatography (TLC) Analyze->TLC Separation HPLC High-Performance Liquid Chromatography (HPLC) Analyze->HPLC Quantification MS Mass Spectrometry (MS) Analyze->MS Structural Analysis

Experimental workflow for GSL analysis.
  • Lipid Extraction: Total lipids are extracted from cell pellets using organic solvent mixtures, such as chloroform/methanol/water.[8]

  • Purification: GSLs are separated from other lipids through methods like n-butanol/water partitioning.[8]

  • Analysis:

    • Thin-Layer Chromatography (TLC): GSLs can be separated on TLC plates and visualized with specific stains to assess qualitative changes in the GSL profile.

    • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, GSL-derived glycans can be fluorescently labeled (e.g., with 2-aminobenzamide) and separated by HPLC.[9][10]

    • Mass Spectrometry (MS): MS is used for detailed structural characterization of the GSL species.

Glucosylceramide Synthase (GCS) Activity Assay
  • Principle: The activity of GCS is measured by monitoring the conversion of a labeled ceramide analog to glucosylceramide.

  • Substrate: A common substrate is NBD C6-ceramide, a fluorescent ceramide analog.[11]

  • Procedure:

    • Cell or tissue homogenates are incubated with NBD C6-ceramide and UDP-glucose.

    • The reaction is stopped, and lipids are extracted.

    • The fluorescent product, NBD C6-glucosylceramide, is separated from the unreacted substrate by HPLC.

    • The amount of product is quantified by fluorescence detection.[11][12]

Conclusion

The stereoisomers this compound and l-threo-PDMP serve as powerful tools for investigating the multifaceted roles of glycosphingolipids in cellular processes. While this compound acts as a specific inhibitor of GCS, leading to GSL depletion and subsequent effects on cell cycle and growth signaling, l-threo-PDMP promotes GSL synthesis, resulting in distinct outcomes such as the attenuation of inflammatory responses. The contrasting activities of these molecules underscore the stereospecificity of enzyme-substrate interactions in the sphingolipid metabolic pathway and provide researchers with a unique opportunity to probe the differential functions of GSLs in health and disease. Future research focusing on a more detailed quantitative analysis of the stimulatory effects of l-threo-PDMP and the elucidation of its precise molecular mechanism will further enhance our understanding of GSL biology.

References

D-threo-PDMP: A Comparative Guide to its Glucosylceramide Synthase Inhibitory Effect

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) with other prominent Glucosylceramide Synthase (GCS) inhibitors. The following sections detail experimental data, protocols, and the relevant signaling pathways to validate and contextualize the inhibitory effect of this compound on GCS.

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of glycosphingolipids (GSLs), catalyzing the transfer of glucose from UDP-glucose to ceramide. Its inhibition is a key therapeutic strategy for several diseases, including Gaucher disease, and is under investigation for its potential in cancer therapy. This compound has been identified as a potent inhibitor of this enzyme.[1]

Comparative Inhibitory Potency of GCS Inhibitors

The inhibitory efficacy of this compound against GCS is presented below in comparison to other well-characterized GCS inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

InhibitorIC50 ValueCell/Enzyme System
This compound ~5 µMEnzyme Assay[2]
Eliglustat24 nMK562 cells
Genz-12334614 nMGM1 synthesis in cells
Miglustat22 µMCeramide glucosyltransferase
Ibiglustat (Venglustat)Not specified in provided resultsGlucosylceramide synthase

Note: IC50 values can vary depending on the specific assay conditions, cell lines, or enzyme preparations used.

Experimental Protocols

Determination of IC50 for GCS Inhibitors

Objective: To determine the concentration of an inhibitor required to reduce the activity of GCS by 50%.

Materials:

  • Microsomal fraction containing GCS or purified GCS enzyme

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Inhibitor stock solutions (e.g., this compound, Eliglustat)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Enzyme Preparation: Prepare a working solution of the GCS-containing microsomal fraction or purified enzyme in assay buffer.

  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in the assay buffer. A typical concentration range might span from 1 nM to 100 µM.

  • Assay Reaction:

    • To each well of a 96-well plate, add a fixed amount of the GCS enzyme preparation.

    • Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding a mixture of NBD-C6-ceramide and UDP-glucose to each well.

  • Incubation: Incubate the reaction plate at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., chloroform/methanol mixture).

  • Extraction of Fluorescent Product: Extract the fluorescent product (NBD-C6-glucosylceramide) from the aqueous phase.

  • Quantification: Measure the fluorescence of the extracted product using a plate reader.

  • Data Analysis:

    • Plot the fluorescence intensity (proportional to enzyme activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GCS Inhibition Signaling Pathway

The inhibition of GCS by compounds like this compound leads to the accumulation of its substrate, ceramide. Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways, most notably those leading to apoptosis and cell cycle arrest.[3][4][5]

GCS_Inhibition_Pathway d_threo_PDMP This compound GCS Glucosylceramide Synthase (GCS) d_threo_PDMP->GCS Inhibits Glucosylceramide Glucosylceramide (Synthesis Blocked) GCS->Glucosylceramide Ceramide Ceramide (Accumulation) Ceramide->GCS Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Ceramide->Bax Activates CellCycle Cell Cycle Arrest Ceramide->CellCycle Induces Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation (e.g., Caspase-3) CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: GCS Inhibition Pathway leading to Apoptosis and Cell Cycle Arrest.

Experimental Workflow for Validating GCS Inhibition

The following workflow outlines the key steps to validate the inhibitory effect of a compound on GCS and its downstream cellular consequences.

GCS_Validation_Workflow start Start inhibitor_prep Prepare this compound & Control Compounds start->inhibitor_prep cell_culture Culture Target Cells start->cell_culture treatment Treat Cells with Inhibitors inhibitor_prep->treatment cell_culture->treatment gcs_assay Perform GCS Inhibition Assay (IC50) treatment->gcs_assay ceramide_measurement Measure Intracellular Ceramide Levels treatment->ceramide_measurement apoptosis_assay Assess Apoptosis (e.g., Annexin V staining) treatment->apoptosis_assay cell_cycle_analysis Analyze Cell Cycle (e.g., Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis & Comparison gcs_assay->data_analysis ceramide_measurement->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis end End data_analysis->end

Caption: Workflow for validating the inhibitory effect of this compound on GCS.

References

Assessing the Specificity of D-threo-PDMP for Glucosylceramide Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP) with other common inhibitors of glucosylceramide synthase (GCS), the key enzyme in the biosynthesis of most glycosphingolipids. Understanding the specificity of this compound is critical for the accurate interpretation of experimental results and for its potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes relevant biological and experimental workflows.

Executive Summary

This compound is a potent and widely used inhibitor of glucosylceramide synthase. However, evidence suggests that its effects may not be entirely specific to this enzyme. This guide presents data indicating that while this compound effectively inhibits GCS, it also exhibits off-target activity, notably inhibiting lactosylceramide synthase and affecting cellular ceramide and cholesterol homeostasis through mechanisms independent of GCS inhibition. In contrast, other GCS inhibitors, such as Eliglustat, demonstrate higher specificity. This guide provides researchers with the necessary information to select the most appropriate GCS inhibitor for their specific research needs and to be cognizant of the potential confounding effects of this compound.

Quantitative Comparison of Glucosylceramide Synthase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its common alternatives against glucosylceramide synthase. Lower IC50 values indicate higher potency.

InhibitorIC50 (in vitro, enzyme assay)IC50 (cell-based assay)Key Characteristics
This compound ~5 µM[1]0.8 µM (MDCK cells)[2]Potent GCS inhibitor; known off-target effects.
Eliglustat 24 nM[3][4]20 nM (MDCK cells)[5]Highly potent and specific GCS inhibitor.[6][7]
Miglustat 10-50 µM[4]20-50 µM[8]Imino sugar-based inhibitor; less potent than Eliglustat.
Ibiglustat (Venglustat) Not explicitly foundNot explicitly foundOrally active, brain-penetrant GCS inhibitor.[9]
D,L-threo-PPMP 2-20 µM[10]Not explicitly foundA structural analog of PDMP.

Specificity Profile of this compound

A critical aspect of a pharmacological inhibitor is its specificity. While this compound is a potent inhibitor of GCS, several studies have highlighted its off-target effects.

Inhibition of Lactosylceramide Synthase

This compound has been shown to directly inhibit the activity of UDP-galactose:glucosylceramide β1→4 galactosyltransferase (lactosylceramide synthase or GalT-2).[5][6][7] This enzyme catalyzes the step immediately following glucosylceramide synthesis in the glycosphingolipid biosynthetic pathway. This dual inhibition means that this compound can affect glycosphingolipid metabolism at two distinct points.

Effects on Ceramide and Cholesterol Homeostasis

Research indicates that the cellular effects of this compound may extend beyond the inhibition of glycosphingolipid synthesis. Studies have shown that this compound can lead to an increase in cellular ceramide levels through a mechanism other than its inhibitory effect on GCS.[11] Furthermore, this compound has been found to alter cellular cholesterol homeostasis by inhibiting the degradation of low-density lipoprotein (LDL) and causing the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes.[11] This effect on cholesterol is reportedly independent of its action on GCS.[11]

The following table summarizes the known on-target and off-target effects of this compound.

Target/ProcessEffect of this compoundSupporting Evidence
Glucosylceramide Synthase (GCS) Inhibition Potent inhibitor, leading to reduced glucosylceramide synthesis.[1][2]
Lactosylceramide Synthase (GalT-2) Inhibition Directly inhibits enzyme activity, further blocking the glycosphingolipid pathway.[5][6][7]
Ceramide Levels Increase Elevates cellular ceramide levels through a GCS-independent mechanism.[11]
Cholesterol Homeostasis Disruption Inhibits LDL degradation, leading to cholesterol accumulation in lysosomes.[11]

Experimental Protocols

Accurate assessment of inhibitor specificity and potency requires robust experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Glucosylceramide Synthase Activity Assay

This assay directly measures the enzymatic activity of GCS in the presence of an inhibitor.

Materials:

  • Purified or recombinant glucosylceramide synthase

  • Ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing detergents like Triton X-100)

  • Inhibitor stock solutions (this compound and alternatives)

  • Reaction termination solution (e.g., chloroform/methanol mixture)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare reaction mixtures containing assay buffer, UDP-glucose, and varying concentrations of the inhibitor.

  • Add the ceramide substrate to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the chloroform/methanol solution.

  • Extract the lipid products.

  • Analyze the extracted lipids by HPLC to separate the product (glucosylceramide) from the unreacted substrate.

  • Quantify the amount of product formed by measuring the fluorescence signal.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Glucosylceramide Synthase Inhibition Assay

This assay assesses the ability of an inhibitor to block GCS activity within a cellular context.

Materials:

  • Cell line of interest (e.g., MDCK, HepG2)

  • Cell culture medium and supplements

  • Inhibitor stock solutions

  • Metabolic labeling reagent (e.g., fluorescently labeled sphingosine precursor like NBD-C6-ceramide)

  • Lipid extraction solvents (e.g., chloroform, methanol, water)

  • HPLC system with a fluorescence detector

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the inhibitor for a predetermined time (e.g., 24-48 hours).

  • Add the fluorescent sphingosine precursor to the culture medium and incubate for a few hours to allow for metabolic incorporation into glycosphingolipids.

  • Wash the cells to remove excess labeling reagent.

  • Lyse the cells and extract the total lipids using a chloroform/methanol/water extraction method.

  • Separate the lipid extract using HPLC to resolve different sphingolipid species.

  • Quantify the fluorescence of the glucosylceramide peak.

  • Determine the reduction in glucosylceramide synthesis relative to untreated control cells and calculate the IC50 value.

Visualizations

Glycosphingolipid Biosynthesis Pathway and Inhibition Points

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer GlcCer GalT2 Lactosylceramide Synthase (GalT-2) GlcCer->GalT2 LacCer LacCer ComplexGSLs Complex Glycosphingolipids LacCer->ComplexGSLs GCS->GlcCer GalT2->LacCer D_PDMP This compound D_PDMP->GCS Inhibits D_PDMP->GalT2 Inhibits Alternatives Eliglustat, Miglustat, etc. Alternatives->GCS Inhibits GCS_Inhibition_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay iv_start Prepare reaction mix (Enzyme, Substrate, Inhibitor) iv_incubate Incubate at 37°C iv_start->iv_incubate iv_extract Lipid Extraction iv_incubate->iv_extract iv_hplc HPLC Analysis iv_extract->iv_hplc iv_result Determine IC50 iv_hplc->iv_result c_start Culture and treat cells with inhibitor c_label Metabolic labeling with fluorescent precursor c_start->c_label c_extract Lipid Extraction c_label->c_extract c_hplc HPLC Analysis c_extract->c_hplc c_result Determine IC50 c_hplc->c_result PDMP_Effects PDMP This compound GCS_inhibition GCS Inhibition PDMP->GCS_inhibition On-Target GalT2_inhibition Lactosylceramide Synthase Inhibition PDMP->GalT2_inhibition Off-Target Ceramide_increase Increased Cellular Ceramide PDMP->Ceramide_increase Off-Target Cholesterol_disruption Cholesterol Homeostasis Disruption PDMP->Cholesterol_disruption Off-Target Reduced_GSLs Reduced Glycosphingolipid Levels GCS_inhibition->Reduced_GSLs GalT2_inhibition->Reduced_GSLs Apoptosis_signaling Altered Apoptotic Signaling Ceramide_increase->Apoptosis_signaling Membrane_properties Altered Membrane Properties Cholesterol_disruption->Membrane_properties

References

The Tale of Two Enantiomers: A Guide to Using l-threo-PDMP as a Negative Control in d-threo-PDMP Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating glycosphingolipid metabolism, the precise selection of experimental controls is paramount. This guide provides a comprehensive comparison of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) and its enantiomer, l-threo-PDMP, establishing the rationale and methodology for using l-threo-PDMP as a negative control.

This compound is a widely utilized potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide in the biosynthesis of most glycosphingolipids (GSLs).[1][2][3][4][5] By blocking this key step, this compound allows for the study of cellular processes dependent on GSLs. However, to ensure that the observed effects are specifically due to the inhibition of GCS and not off-target or non-specific chemical effects, a proper negative control is essential. The ideal negative control should be a molecule that is structurally very similar to the active compound but lacks its specific biological activity. In this context, l-threo-PDMP, the stereoisomer of this compound, serves as an invaluable tool.[6]

Biochemical Properties and Mechanism of Action: A Tale of Opposites

The stereochemistry of the PDMP molecule is critical to its interaction with GCS. The enzyme exhibits a high degree of enantioselectivity, preferentially binding the d-threo isomer.[4] This stereospecificity is the primary reason for the contrasting biological activities of the two enantiomers.

This compound acts as a competitive inhibitor of GCS with respect to ceramide, effectively blocking the synthesis of glucosylceramide (GlcCer) and, consequently, the downstream production of other GSLs.[2] In contrast, l-threo-PDMP does not inhibit GCS.[4] In fact, in some cell types, it has been shown to have the opposite effect, stimulating the synthesis of GlcCer and lactosylceramide (LacCer).[1][7] This stimulatory effect is thought to be due to l-threo-PDMP binding to a modulatory site on glycosyltransferases.[1][7] In other contexts, l-threo-PDMP is considered a relatively inactive enantiomer, making it an excellent negative control to account for any potential non-specific effects of the PDMP chemical scaffold.

The following table summarizes the key differences in the biochemical activities of this compound and l-threo-PDMP.

FeatureThis compoundl-threo-PDMP
Primary Target Glucosylceramide Synthase (GCS)Does not inhibit GCS; may interact with other glycosyltransferases
Mechanism of Action Competitive inhibitor of GCSIn some systems, stimulates GCS and lactosylceramide synthase; in others, it is largely inactive
Effect on GSL Synthesis Potent inhibitionNo inhibition; may stimulate synthesis of certain GSLs
IC50 for GCS ~5 µMNot applicable (does not inhibit)

Comparative Efficacy: Quantitative Data

The following table presents a summary of the quantitative effects of this compound and l-threo-PDMP on GSL synthesis, as reported in the literature. It is important to note that the effects can be cell-type specific.

ParameterThis compoundl-threo-PDMPReference
GCS Inhibition (in vitro) IC50: ~5 µM; Ki: 0.7 µMNo inhibition[2]
Metabolic Labeling of GSLs (B16 Melanoma Cells) Markedly inhibited incorporation of [3H]Gal into GlcCer, LacCer, and GM3Significantly increased incorporation of [3H]Gal into GlcCer, LacCer, and GM3[4]
GSL Levels (Human Kidney Proximal Tubular Cells) Concentration-dependent reduction of GlcCer and LacCerIncreased levels of GlcCer and LacCer[1][7]
Lactosylceramide Synthase (GalT-2) Activity (purified enzyme) InhibitedStimulated[1][7]

Experimental Protocols

To effectively use l-threo-PDMP as a negative control, it is crucial to include it as a separate treatment group alongside the vehicle control and the this compound treatment group.

Experimental Protocol: Assessing the Effect of this compound on Glycosphingolipid Synthesis in Cultured Cells Using l-threo-PDMP as a Negative Control

1. Cell Culture and Treatment: a. Plate cells (e.g., B16 melanoma cells) at a desired density in appropriate growth medium and allow them to adhere overnight. b. Prepare stock solutions of this compound and l-threo-PDMP in a suitable solvent (e.g., ethanol or DMSO). c. On the day of the experiment, replace the growth medium with fresh medium containing one of the following: i. Vehicle control (e.g., ethanol or DMSO at the same final concentration as the PDMP-treated wells). ii. This compound at the desired final concentration (e.g., 10 µM). iii. l-threo-PDMP at the same final concentration as this compound (e.g., 10 µM). d. Incubate the cells for the desired treatment period (e.g., 24-72 hours).

2. Metabolic Labeling of Glycosphingolipids: a. During the last 4-6 hours of the treatment period, add a radioactive precursor for GSL synthesis to the culture medium. A common choice is [3H]galactose or [14C]serine. b. Continue the incubation for the remainder of the treatment period to allow for incorporation of the radiolabel into newly synthesized GSLs.

3. Lipid Extraction: a. After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in PBS and pellet them by centrifugation. c. Extract the total lipids from the cell pellet using a suitable solvent system, such as chloroform:methanol (2:1, v/v).

4. Analysis of Glycosphingolipids by Thin-Layer Chromatography (TLC): a. Spot the lipid extracts onto a high-performance TLC (HPTLC) plate. b. Develop the TLC plate in a solvent system appropriate for separating the GSLs of interest (e.g., chloroform:methanol:0.25% aqueous CaCl2, 60:35:8, v/v/v). c. Visualize the radiolabeled GSLs by autoradiography or a suitable phosphorimaging system. d. Identify the individual GSL species by comparing their migration to known standards run on the same plate.

5. Quantification and Data Analysis: a. Scrape the silica from the TLC plate corresponding to the identified GSL bands. b. Quantify the radioactivity in each band using liquid scintillation counting. c. Normalize the radioactivity counts to the total protein content or cell number for each sample. d. Compare the levels of radiolabeled GSLs in the this compound-treated cells to the vehicle control and the l-threo-PDMP-treated cells.

Expected Results:

  • Vehicle Control: Normal levels of GSL synthesis.

  • This compound: A significant reduction in the synthesis of GlcCer and downstream GSLs.

  • l-threo-PDMP: GSL synthesis levels should be similar to or, in some cases, slightly higher than the vehicle control, demonstrating that the inhibitory effects observed with this compound are stereospecific and not due to non-specific effects of the compound's chemical structure.

Visualizing the Rationale and Workflow

Signaling Pathways and Points of Intervention

GSL_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer GlcCer LCS Lactosylceramide Synthase (LCS) GlcCer->LCS LacCer LacCer Other_GTs Other Glycosyltransferases LacCer->Other_GTs Complex_GSLs Complex GSLs (e.g., Gangliosides, Globosides) d_PDMP This compound d_PDMP->GCS Inhibits l_PDMP l-threo-PDMP l_PDMP->GCS Stimulates (in some cells) l_PDMP->LCS Stimulates (in some cells) GCS->GlcCer LCS->LacCer Other_GTs->Complex_GSLs

Caption: Glycosphingolipid synthesis pathway and the opposing actions of d- and l-threo-PDMP.

Experimental Workflow

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Metabolic Labeling cluster_2 Analysis Vehicle Vehicle Control Radiolabel Add [3H]Galactose or [14C]Serine Vehicle->Radiolabel d_PDMP This compound d_PDMP->Radiolabel l_PDMP l-threo-PDMP (Negative Control) l_PDMP->Radiolabel Lipid_Extraction Total Lipid Extraction Radiolabel->Lipid_Extraction TLC TLC Separation of GSLs Lipid_Extraction->TLC Quantification Quantification of Radiolabeled GSLs TLC->Quantification

Caption: Workflow for comparing the effects of d- and l-threo-PDMP on GSL synthesis.

Logical Relationship for Control Selection

Logical_Relationship cluster_0 Premise cluster_1 Conclusion P1 This compound has a specific inhibitory effect on GCS. Conclusion l-threo-PDMP is a valid negative control to demonstrate the stereospecificity of this compound's action. P1->Conclusion P2 l-threo-PDMP is a stereoisomer of this compound. P2->Conclusion P3 l-threo-PDMP does not inhibit GCS. P3->Conclusion

Caption: The logical basis for selecting l-threo-PDMP as a negative control.

References

A Comparative Guide to the Pro-Apoptotic Effects of D-threo-PDMP in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-apoptotic effects of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) with other apoptosis-inducing agents in cancer cells. The information presented is intended to aid researchers in validating the therapeutic potential of this compound and in designing future pre-clinical and clinical studies.

Introduction to this compound and Apoptosis Induction

This compound is a synthetic analog of ceramide that functions as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in the synthesis of glycosphingolipids.[1] By blocking GCS, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to be a potent mediator of apoptosis.[2] Furthermore, emerging evidence suggests that this compound may also induce apoptosis through the inactivation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and survival.

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis, contributing to tumor progression and resistance to therapy. Therefore, agents that can effectively induce apoptosis in cancer cells are of significant interest in oncology drug development.

This guide compares the pro-apoptotic efficacy of this compound with three other classes of apoptosis-inducing agents:

  • Other Glucosylceramide Synthase (GCS) Inhibitors: Represented by N-butyldeoxynojirimycin (NB-DNJ), also known as Miglustat.

  • BH3-Mimetics: Represented by ABT-737, which targets anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins.[3]

  • SMAC Mimetics: Represented by Birinapant, which antagonizes the inhibitor of apoptosis proteins (IAPs).[4]

Comparative Analysis of Pro-Apoptotic Efficacy

The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and its comparators in various cancer cell lines. It is important to note that a direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, including cell lines, treatment duration, and assay methods.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cancer Cell LineIC50 (µM)Treatment DurationReference
B16 Melanoma10-1520 hours[5]
Glomerular Mesangial Cells2024 hours[5]

Table 2: IC50 Values of NB-DNJ (Miglustat) in Cancer Cell Lines

Cancer Cell LineIC50 (µM)Treatment DurationReference
Various>1000 (for CGT inhibition)Not Specified[6]

Table 3: IC50 Values of ABT-737 in Cancer Cell Lines

Cancer Cell LineIC50 (nM)Treatment DurationReference
HL60 (Leukemia)50Not Specified[7]
KG1 (Leukemia)80Not Specified[7]
NB4 (Leukemia)80Not Specified[7]
NCI-H889 (SCLC)2048 hours[3]
NCI-H146 (SCLC)>100048 hours[3]

SCLC: Small-Cell Lung Cancer

Table 4: IC50 Values of Birinapant in Cancer Cell Lines

Cancer Cell LineIC50 (µM)Treatment DurationReference
MDA-MB-231 (Breast)0.01548 hours[5]
HCC38 (Breast)0.63Not Specified[8]
HCC70 (Breast)0.47Not Specified[8]
MDA-MB-231 (Breast)0.71Not Specified[8]
HS578T (Breast)0.21Not Specified[8]
SK-OV-3 (Ovarian)>20Not Specified[8]
Hep3B (Hepatocellular)10.23Not Specified[9]
PLC5 (Hepatocellular)19.19Not Specified[9]

Signaling Pathways

This compound-Induced Apoptosis Signaling

This compound primarily induces apoptosis through the inhibition of glucosylceramide synthase (GCS), leading to the accumulation of ceramide. Ceramide acts as a second messenger in apoptotic signaling, triggering downstream events that culminate in cell death. Additionally, this compound may inhibit the mTOR pathway, which further contributes to its pro-apoptotic effects.

G d_threo_PDMP This compound GCS Glucosylceramide Synthase (GCS) d_threo_PDMP->GCS Inhibits mTOR mTOR Pathway d_threo_PDMP->mTOR Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Inhibition leads to Apoptosis Apoptosis Ceramide->Apoptosis mTOR->Apoptosis Inhibition promotes

Caption: this compound signaling pathway leading to apoptosis.

Ceramide-Mediated Apoptosis Pathway

The accumulation of ceramide, induced by this compound, can trigger apoptosis through various downstream effectors. This includes the activation of stress-activated protein kinases (SAPK/JNK), leading to the regulation of Bcl-2 family proteins and subsequent mitochondrial outer membrane permeabilization (MOMP) and caspase activation.

G Ceramide Ceramide SAPK_JNK SAPK/JNK Activation Ceramide->SAPK_JNK Bcl2_family Bcl-2 Family (e.g., Bax, Bak) SAPK_JNK->Bcl2_family Regulates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Caspases Caspase Activation MOMP->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide-mediated apoptosis signaling cascade.

mTOR Signaling Pathway in Apoptosis

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[10] Its inhibition by agents like this compound can promote apoptosis by relieving the suppression of pro-apoptotic factors and inhibiting protein synthesis required for cell survival.

G Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 Protein_Synthesis Protein Synthesis (Cell Growth) mTORC1->Protein_Synthesis Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Promotes Apoptosis Apoptosis Apoptosis_Inhibition->Apoptosis Inhibits

Caption: Simplified mTOR signaling pathway and its role in apoptosis.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Preparation:

    • Culture cancer cells to the desired confluency and treat with this compound or comparator compounds for the indicated time.

    • For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

    • Data analysis will yield four populations:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Caspase Activity Assay

Principle: Caspases are a family of proteases that are key executioners of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -7, -8, or -9) using a fluorogenic or colorimetric substrate. The substrate contains a specific peptide sequence recognized by the target caspase, which upon cleavage releases a fluorescent or chromogenic molecule.

Protocol (Fluorometric):

  • Cell Lysate Preparation:

    • Treat cells as described above.

    • Lyse the cells using a lysis buffer provided with the assay kit.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • Add a standardized amount of protein lysate to a 96-well microplate.

    • Add the caspase substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for a FITC-based substrate).

    • The fluorescence intensity is directly proportional to the caspase activity in the sample.

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade. This can include the analysis of pro- and anti-apoptotic Bcl-2 family members (e.g., Bax, Bak, Bcl-2, Mcl-1), cleaved caspases (e.g., cleaved caspase-3, -9), and cleaved PARP.

Protocol:

  • Protein Extraction and Quantification:

    • Prepare cell lysates as described for the caspase activity assay.

    • Quantify the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-cleaved caspase-3, anti-Bcl-2).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound demonstrates pro-apoptotic activity in cancer cells, primarily through the inhibition of GCS and the subsequent accumulation of ceramide. Its potential to also modulate the mTOR signaling pathway provides an additional mechanism for inducing cell death. While direct comparative studies with other classes of apoptosis inducers are limited, the available data suggests that this compound's efficacy can be cell-line dependent.

In comparison to highly potent and targeted agents like the BH3-mimetic ABT-737 and the SMAC mimetic Birinapant, which can induce apoptosis at nanomolar concentrations in sensitive cell lines, this compound generally appears to require micromolar concentrations. However, its unique mechanism of action, targeting glycosphingolipid metabolism, may offer therapeutic advantages in certain cancer types or in combination with other anti-cancer agents.

Further research is warranted to conduct direct head-to-head comparisons of this compound with other apoptosis inducers in a broader range of cancer cell lines. Such studies, utilizing the standardized experimental protocols outlined in this guide, will be crucial for fully elucidating the therapeutic potential of this compound in oncology. Moreover, exploring synergistic combinations of this compound with other chemotherapeutic drugs or targeted therapies could unveil novel and more effective treatment strategies for cancer.

References

Safety Operating Guide

Personal protective equipment for handling d-threo-PDMP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling d-threo-PDMP. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental conduct.

Chemical Identifier:

  • IUPAC Name: N-[(1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide, monohydrochloride

  • CAS Number: 139889-62-6

Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling to prevent potential exposure. While some safety data sheets (SDS) for the racemic mixture (DL-threo-PDMP hydrochloride) classify it as not a hazardous substance, others for the D-threo isomer indicate potential for irritation and harm.[1][2][3] Therefore, a cautious approach to PPE is warranted. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationsRationale
Hand Protection Chemical-resistant glovesNitrile or latex gloves. Double gloving is recommended when handling stock solutions or performing procedures with a high risk of splashing.[4]To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedTo protect eyes from splashes and solid particulates.[5]
Face Protection Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.To provide an additional layer of protection for the face.
Body Protection Laboratory coatStandard, long-sleevedTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if working with large quantities or if aerosolization is possible.Local exhaust ventilation or a chemical fume hood.To prevent inhalation of dust or aerosols.[1][5]

Operational Workflow for Handling this compound

Proper handling of this compound is essential to minimize exposure risk and ensure the integrity of the experiment. The following workflow diagram outlines the key steps from preparation to experimental use.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment prep_area Work in a designated, well-ventilated area or fume hood. don_ppe Don appropriate PPE (gloves, lab coat, eye protection). prep_area->don_ppe weigh Weigh the required amount of this compound. don_ppe->weigh dissolve Dissolve in an appropriate solvent (e.g., Ethanol, Methanol). [2] weigh->dissolve add_to_system Introduce the this compound solution to the experimental system. dissolve->add_to_system incubate Incubate as per the experimental protocol. add_to_system->incubate observe Record observations. incubate->observe decontaminate Decontaminate work surfaces and equipment. observe->decontaminate dispose_waste Dispose of waste according to institutional guidelines. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Operational Workflow for Handling this compound

Emergency Procedures: this compound Spill

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure. The following diagram outlines the emergency response for a this compound spill.

Emergency Spill Response for this compound cluster_spill Spill Response alert Alert others in the immediate area. evacuate Evacuate the area if the spill is large or if you are unsure of the hazard. alert->evacuate ppe If safe to do so, don appropriate PPE, including double gloves and a respirator if necessary. evacuate->ppe contain Contain the spill using absorbent material. ppe->contain clean Clean the spill area with an appropriate decontaminating agent. contain->clean dispose Collect all contaminated materials in a sealed container for hazardous waste disposal. clean->dispose report Report the incident to the laboratory supervisor and EHS. dispose->report

Emergency Spill Response for this compound

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Do not allow the substance to enter sewers or surface and ground water.[5]

Disposal Plan for this compound Waste cluster_disposal Waste Disposal unused Unused this compound collect_solid Collect in a clearly labeled, sealed container for solid chemical waste. unused->collect_solid contaminated Contaminated materials (e.g., gloves, absorbent pads, pipette tips) collect_contaminated Collect in a designated, sealed hazardous waste bag or container. contaminated->collect_contaminated solutions Solutions containing this compound collect_liquid Collect in a labeled, sealed container for liquid chemical waste. solutions->collect_liquid ehs_pickup Arrange for pickup by the institution's Environmental Health and Safety (EHS) department. collect_solid->ehs_pickup collect_contaminated->ehs_pickup collect_liquid->ehs_pickup

Disposal Plan for this compound Waste

By adhering to these safety protocols and operational plans, researchers can minimize risks and maintain a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's SDS for the most current information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.